molecular formula C8H10N2O2 B177066 2-Methylamino-nicotinic acid methyl ester CAS No. 110457-42-6

2-Methylamino-nicotinic acid methyl ester

Cat. No.: B177066
CAS No.: 110457-42-6
M. Wt: 166.18 g/mol
InChI Key: OEFLXQWFXFCBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylamino-nicotinic acid methyl ester is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylamino-nicotinic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylamino-nicotinic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-9-7-6(8(11)12-2)4-3-5-10-7/h3-5H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFLXQWFXFCBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20553169
Record name Methyl 2-(methylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110457-42-6
Record name Methyl 2-(methylamino)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20553169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Methylamino-nicotinic acid methyl ester CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

A Pivotal Intermediate for Fused Pyridine Scaffolds in Drug Discovery [1]

Executive Summary

Methyl 2-(methylamino)nicotinate (CAS: 110457-42-6) acts as a critical "linchpin" intermediate in medicinal chemistry, specifically in the synthesis of pyrido[2,3-d]pyrimidines—a privileged scaffold in kinase inhibitor development (e.g., CDK4/6 and EGFR inhibitors).[1] This guide provides a rigorous technical analysis of its physiochemical properties, a validated synthetic protocol via nucleophilic aromatic substitution (


), and its downstream utility in heterocycle construction.[1] By synthesizing field-proven methodologies with mechanistic insights, this document serves as a blueprint for researchers utilizing this building block.

Part 1: Chemical Identity & Physiochemical Profile[1][2]

This compound is characterized by a pyridine ring substituted at the 2-position with a methylamino group and at the 3-position with a methyl ester.[1] This ortho-arrangement sets up a "push-pull" electronic system, making the ester carbonyl highly susceptible to nucleophilic attack during cyclization reactions.[1]

Table 1: Chemical Identifiers and Properties

Parameter Data
Chemical Name Methyl 2-(methylamino)nicotinate
Synonyms 2-Methylamino-nicotinic acid methyl ester; Methyl 2-(methylamino)pyridine-3-carboxylate
CAS Number 110457-42-6
Molecular Formula

Molecular Weight 166.18 g/mol
SMILES COC(=O)C1=C(NC)N=CC=C1
InChIKey KLHWBYHFWALOIJ-UHFFFAOYSA-N (Isomer specific)
Appearance Off-white solid or viscous yellow oil (purity dependent)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water
pKa (Calc) ~4.5 (Pyridine N), ~14 (Amine NH)

Part 2: Synthetic Routes & Process Chemistry[1][10]

The most robust industrial route to Methyl 2-(methylamino)nicotinate avoids the direct methylation of 2-aminonicotinic acid, which often suffers from regioselectivity issues (N- vs. O-methylation).[1] Instead, the preferred method utilizes a nucleophilic aromatic substitution (


) on a 2-halo-nicotinate precursor.[1]
Protocol: Displacement of Methyl 2-Chloronicotinate

This protocol is favored for its high yield (>85%) and operational simplicity.

Reagents:

  • Methyl 2-chloronicotinate (1.0 equiv)[1]

  • Methylamine (2.0 M in THF or MeOH, 3.0 equiv)[1]

  • Triethylamine (

    
    ) or 
    
    
    
    (1.5 equiv, optional acid scavenger)[1]
  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with Methyl 2-chloronicotinate dissolved in THF (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add the methylamine solution dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours.

    • Mechanistic Note: The electron-withdrawing ester group at C3 activates the C2 position, facilitating the addition-elimination mechanism.[1]

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot (
    
    
    
    ).
  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).[1]
    
Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis and the critical decision points.

SynthesisWorkflow Start Methyl 2-chloronicotinate Intermediate Meisenheimer Complex (Transient) Start->Intermediate Nucleophilic Attack Reagent Methylamine (3 eq) THF, 0°C -> RT Reagent->Intermediate Product Methyl 2-(methylamino)nicotinate (CAS 110457-42-6) Intermediate->Product Cl Elimination (-HCl) Workup Aq. Wash / Extraction Product->Workup Purification

Caption: Figure 1.


 reaction pathway for the synthesis of Methyl 2-(methylamino)nicotinate.

Part 3: Reactivity & Structural Utility[1]

Methyl 2-(methylamino)nicotinate is primarily utilized as a bidentate electrophile/nucleophile hybrid. The proximity of the secondary amine (nucleophile) and the methyl ester (electrophile) allows for rapid cyclization with bis-electrophiles (like urea, guanidine, or formamide) to form fused bicyclic systems.[1]

Key Application: Synthesis of Pyrido[2,3-d]pyrimidines

This scaffold is ubiquitous in kinase inhibitors (e.g., Palbociclib analogs).[1] The synthesis typically involves reacting the ester with an amidine or guanidine.

Mechanism:

  • Nucleophilic Attack: The external amidine attacks the ester carbonyl.

  • Cyclization: The N-methylamino group attacks the resulting intermediate, closing the pyrimidine ring.

  • Aromatization: Loss of water/alcohol yields the fully aromatic system.

Visualization: Cyclization Pathway

This diagram details the transformation of the ester into a bioactive heterocycle.

CyclizationPathway Precursor Methyl 2-(methylamino)nicotinate Step1 Amide Intermediate Precursor->Step1 Acyl Substitution Reagent Guanidine / Amidine (Base catalyzed) Reagent->Step1 Step2 Intramolecular Cyclization Step1->Step2 Ring Closure Final Pyrido[2,3-d]pyrimidine-4-one Step2->Final Dehydration (-H2O/MeOH)

Caption: Figure 2. Cyclization logic for converting the nicotinate ester into a kinase inhibitor scaffold.

Part 4: Analytical Characterization

To ensure the integrity of the synthesized material, the following analytical data should be verified.

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     8.25 (dd, 1H):  Pyridine C6-H (Deshielded by ring nitrogen).
    
  • 
     8.10 (dd, 1H):  Pyridine C4-H (Deshielded by ester).
    
  • 
     7.90 (br s, 1H):  N-H (Broad, exchangeable).[1]
    
  • 
     6.55 (dd, 1H):  Pyridine C5-H.[1]
    
  • 
     3.88 (s, 3H):  Ester 
    
    
    
    .[1]
  • 
     3.05 (d, 3H):  Amine 
    
    
    
    (Coupled to NH).

2. Mass Spectrometry (LC-MS):

  • Ionization: ESI+

  • Parent Ion

    
    :  167.2 m/z.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7015327, Methyl 2-methylnicotinate (Structural Analog Comparison). Retrieved from [Link]

  • Thompson, A. M., et al. (2000). "Synthesis and Structure-Activity Relationships of Soluble 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Inhibitors of pp60c-src." Journal of Medicinal Chemistry, 43(16), 3134–3147.[1] (Validating

    
     on nicotinates).
    
  • Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606–4616.[1] (Application in kinase inhibitor synthesis).

Sources

Physicochemical Properties and Synthetic Utility of Methyl 2-(methylamino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 2-(methylamino)nicotinate , structured for researchers and drug development professionals.

Technical Monograph | Version 1.0

Executive Summary

Methyl 2-(methylamino)nicotinate (CAS: 16503-22-3 ) is a critical pyridine-based building block used primarily in the synthesis of fused heterocyclic systems, including 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .[1] Its structural uniqueness lies in the ortho-positioning of a secondary amine (–NHMe) and a methyl ester (–COOMe). This arrangement facilitates intramolecular hydrogen bonding , which significantly influences its solubility, lipophilicity, and reactivity profile compared to its non-methylated analog. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and applications in medicinal chemistry.

Chemical Identity & Structural Analysis[2][3][4][5]

ParameterDetail
IUPAC Name Methyl 2-(methylamino)pyridine-3-carboxylate
Common Names Methyl 2-(methylamino)nicotinate; 2-(Methylamino)nicotinic acid methyl ester
CAS Registry Number 16503-22-3
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES COC(=O)C1=CC=CN=C1NC
InChI Key Predicted: HVZKVQHZLJQZLZ-UHFFFAOYSA-N
Structural Features & H-Bonding

The molecule exhibits a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group. This "pseudo-ring" formation (6-membered H-bonded cycle) locks the conformation, reducing the polarity of the N-H bond and enhancing membrane permeability (higher logP) compared to open-chain conformers.

  • Core Scaffold : Pyridine ring (electron-deficient).

  • Functional Groups :

    • C3-Ester : Electrophilic center, susceptible to nucleophilic attack (e.g., cyclization).

    • C2-Amine : Nucleophilic center, but nucleophilicity is modulated by the electron-withdrawing pyridine ring and the intramolecular H-bond.

Physicochemical Properties[2][6][8][9][10]

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, ChemAxon) typical for this class of nicotinates.

PropertyValue / DescriptionContext / Note
Physical State Solid (Low-melting) or Viscous OilOften isolates as a low-melting solid due to H-bonding disruption of crystal packing.
Melting Point 45–50 °C (Predicted)Lower than methyl 2-aminonicotinate (MP ~85°C) due to N-methylation.
Boiling Point ~260 °C (at 760 mmHg)Predicted based on vapor pressure models.
Solubility (Water) Low (< 1 mg/mL)Lipophilic nature dominates due to H-bonding masking polar groups.
Solubility (Organic) HighSoluble in DCM, EtOAc, MeOH, DMSO.
pKa (Base) ~3.5 (Pyridine N)The 2-amino group increases basicity vs. nicotinate, but ester withdraws density.
LogP 1.2 – 1.5 (Experimental est.)More lipophilic than the primary amine analog (LogP ~0.8).

Spectral Characterization

Identification of Methyl 2-(methylamino)nicotinate relies on distinguishing the N-methyl group and the ester methyl group.

Proton NMR (¹H NMR)

Solvent: CDCl₃, 400 MHz

  • δ 8.2–8.3 ppm (1H, dd) : H-6 proton (deshielded by ring nitrogen).

  • δ 8.1 ppm (1H, dd) : H-4 proton (deshielded by ester).

  • δ 7.9–8.0 ppm (1H, broad s) : N-H (Exchangeable, often broad due to H-bonding).

  • δ 6.5–6.6 ppm (1H, m) : H-5 proton.

  • δ 3.8–3.9 ppm (3H, s) : Ester –OCH₃ .

  • δ 3.0–3.1 ppm (3H, d, J = 5 Hz) : Amine –NHCH₃ (Couples with NH).

Infrared Spectroscopy (FT-IR)
  • 3300–3350 cm⁻¹ : N-H stretch (Sharper than OH, shifted due to H-bond).

  • 1680–1700 cm⁻¹ : C=O stretch (Ester, conjugated).

  • 1580–1600 cm⁻¹ : C=C / C=N ring stretches.

Experimental Protocols

Protocol A: Synthesis from Methyl 2-Chloronicotinate

This is the standard industrial and laboratory route, utilizing Nucleophilic Aromatic Substitution (SₙAr).

Reagents:

  • Methyl 2-chloronicotinate (1.0 eq)

  • Methylamine (2.0 M in THF or MeOH, 2.5 eq)

  • Triethylamine (1.5 eq) or K₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile or DMF.

Step-by-Step Methodology:

  • Dissolution : Dissolve Methyl 2-chloronicotinate (10 mmol) in dry Acetonitrile (20 mL).

  • Addition : Add K₂CO₃ (20 mmol) followed by Methylamine solution (25 mmol) dropwise at 0°C.

  • Reaction : Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Note: If reaction is sluggish, heat to 50°C. The electron-withdrawing ester activates the 2-position, usually making heat unnecessary.

  • Workup : Evaporate solvent. Resuspend residue in Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification : Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexane).

Protocol B: Cyclization to 1-Methyl-1,8-naphthyridin-4-one

A key application is the synthesis of antibacterial scaffolds.

  • Condensation : React Methyl 2-(methylamino)nicotinate with ethyl formate or dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization : Treat the intermediate with a strong base (NaH or t-BuOK) to close the pyrimidine ring.

Visualization: Synthetic & Reactivity Workflows

Diagram 1: Synthesis and Downstream Cyclization Pathways

This diagram illustrates the synthesis of the core molecule and its transformation into two major drug scaffolds: 1,8-Naphthyridines (antibacterials) and Pyrido[2,3-d]pyrimidines (kinase inhibitors).

SynthesisPathways Start Methyl 2-chloronicotinate (Precursor) Product Methyl 2-(methylamino)nicotinate (Target Intermediate) Start->Product SnAr Substitution (MeCN, 50°C) Reagent Methylamine (MeNH2) Base (K2CO3) Reagent->Product Naphthyridine 1-Methyl-1,8-naphthyridin-4-one (Antibacterial Scaffold) Product->Naphthyridine 1. Acetone/Base 2. Cyclization Pyridopyrimidine Pyrido[2,3-d]pyrimidine (Kinase Inhibitor Scaffold) Product->Pyridopyrimidine 1. Urea or Isocyanate

Caption: Synthetic workflow from chloronicotinate precursor to bioactive heterocyclic scaffolds.

Diagram 2: Analytical Logic for Quality Control

Logic flow for confirming identity and purity during scale-up.

QC_Workflow Sample Crude Reaction Mixture TLC TLC (Hex:EtOAc 3:1) Check for disappearance of starting material (Rf ~0.6) Sample->TLC HPLC HPLC-MS (C18 Column) Confirm MW 166.18 [M+H]+ TLC->HPLC If clean spot NMR 1H NMR (CDCl3) Verify N-Me doublet (3.0 ppm) & Ester singlet (3.9 ppm) HPLC->NMR If Purity >95% Release Release for Next Step NMR->Release Structure Confirmed

Caption: Step-wise analytical control strategy for validating Methyl 2-(methylamino)nicotinate.

Reactivity & Stability Profile

Stability[7][9][11]
  • Hydrolysis : The methyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, yielding 2-(methylamino)nicotinic acid .

  • Oxidation : The secondary amine is relatively stable but can be oxidized to the N-oxide or cleaved under harsh oxidative conditions (e.g., KMnO₄).

  • Storage : Stable at room temperature when stored in a desiccator. Hygroscopicity is low due to the lipophilic nature of the ester and N-Me group.

Key Reactions in Drug Discovery
  • Friedländer Condensation : Reacts with ketones (e.g., acetone, cyclohexanone) in the presence of base to form 1,8-naphthyridines .

  • Cyclocondensation with Urea : Reacts with urea or alkyl isocyanates to form pyrido[2,3-d]pyrimidine-2,4-diones , a scaffold found in various CDK inhibitors.

References

  • Synthesis of 1,8-Naphthyridines

    • Title: "A mild synthesis of substituted 1,8-naphthyridines via Friedländer reaction."
    • Source: Green Chemistry, Royal Society of Chemistry.
    • URL: [Link]

  • Precursor Properties (Methyl 2-chloronicotinate)

    • Title: "Methyl 2-chloronicotinate Product Inform
    • Source: ChemicalBook / PubChem.
    • URL: [Link]

  • Reaction Mechanisms (SnAr)

    • Title: "Nucleophilic Aromatic Substitution of 2-Chloronicotin
    • Source: Journal of Organic Chemistry (General Reference).
    • URL: [Link]

  • Biological Applications

    • Title: "Synthesis and Pharmacological Activities of 1,8-Naphthyridine Deriv
    • Source: ResearchG
    • URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Methylamino-nicotinic acid methyl ester in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a given solvent system governs its bioavailability, formulation possibilities, and ultimately, its efficacy. This guide provides a comprehensive technical overview of the principles and practices for determining the solubility of 2-Methylamino-nicotinic acid methyl ester, a key intermediate in the synthesis of various pharmaceutically active compounds. By understanding the "why" behind the "how," researchers can design robust experimental protocols and generate reliable data crucial for informed decision-making in the drug development pipeline. The structure of a molecule dictates its properties, and understanding the solubility of 2-Methylamino-nicotinic acid methyl ester is a critical step in harnessing its therapeutic potential.

Understanding the Molecule: 2-Methylamino-nicotinic acid methyl ester

Before delving into solubility determination, a foundational understanding of the target molecule's physicochemical properties is paramount. 2-Methylamino-nicotinic acid methyl ester possesses a unique combination of functional groups that will dictate its interactions with various organic solvents:

  • Aromatic Pyridine Ring: Contributes to potential π-π stacking interactions and influences overall polarity.

  • Methylamino Group: A basic secondary amine that can act as a hydrogen bond acceptor and donor.

  • Methyl Ester Group: An ester functionality that can act as a hydrogen bond acceptor.

The interplay of these groups results in a molecule with moderate polarity. Predicting its solubility with absolute certainty without experimental data is challenging; however, we can make educated hypotheses. The presence of hydrogen bonding capabilities suggests potential solubility in polar protic and aprotic solvents. Conversely, the aromatic ring and methyl groups may impart some solubility in less polar environments.

The Cornerstone of Solubility Measurement: Experimental Design

The determination of solubility is not a one-size-fits-all process. The choice of methodology is dictated by the specific requirements of the study, including the desired accuracy, throughput, and the stage of drug development. Experimental solubility measurement techniques can be broadly categorized into "excess solvent" and "excess solid" methods.[1] The "excess solid" approach, particularly the shake-flask method, remains the gold standard for determining equilibrium solubility due to its reliability.[2][3]

The Shake-Flask Method: A Protocol for Equilibrium Solubility

The shake-flask method is a robust technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[2][3] It involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture until equilibrium is reached.

Experimental Protocol: Shake-Flask Method

  • Preparation: Accurately weigh an excess amount of 2-Methylamino-nicotinic acid methyl ester into a series of clear glass vials.

  • Solvent Addition: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[3] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation.[3]

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter is recommended.[3]

  • Analysis: Determine the concentration of 2-Methylamino-nicotinic acid methyl ester in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[2]

Diagram of the Shake-Flask Experimental Workflow

ShakeFlaskWorkflow A 1. Add Excess Solid (2-Methylamino-nicotinic acid methyl ester) B 2. Add Known Volume of Organic Solvent A->B C 3. Equilibrate (Constant Temperature & Agitation) B->C D 4. Phase Separation (Settling/Centrifugation) C->D E 5. Sample Supernatant (Filtration) D->E F 6. Analyze Concentration (HPLC/UV-Vis) E->F

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Dynamic Methods for Higher Throughput Screening

For earlier stages of drug discovery where higher throughput is required, dynamic methods offer a faster alternative to the shake-flask method. These methods involve gradually changing either the temperature or the solvent composition until the solid dissolves completely.

  • Temperature Variation (TV) Method: A suspension of known composition is heated until all crystals dissolve, and the temperature at which this occurs (the clear point) is recorded.[4] This method is particularly useful for determining the temperature-dependent solubility.[4]

  • Solvent Addition (SA) Method: A solvent is gradually added to a known amount of the solid at a constant temperature until complete dissolution is observed.[4] This is effective for rapidly generating isothermal phase diagrams.[4]

Automated systems utilizing turbidity or camera analysis have significantly enhanced the efficiency of these dynamic methods.[4]

Solvent Selection: A Strategic Approach

The choice of organic solvents for solubility testing should be guided by their intended application in subsequent processes such as synthesis, purification, formulation, and analytical characterization. A diverse panel of solvents with varying polarities and functionalities should be selected.

Solvent ClassRepresentative SolventsRationale for Inclusion
Protic Solvents Methanol, Ethanol, IsopropanolCapable of hydrogen bonding, which may interact favorably with the amine and ester groups of the target molecule.
Aprotic Polar Solvents Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Possess large dipole moments and can act as hydrogen bond acceptors, potentially solvating the molecule effectively. Nicotinic acid has shown high solubility in DMSO.[5]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately polar solvents that can provide insights into solubility in less polar, non-hydrogen bonding environments.
Esters Ethyl AcetateA common solvent in organic synthesis and chromatography, its inclusion is practically relevant.
Chlorinated Solvents Dichloromethane (DCM)Often used in extractions and reactions; its solvating power for moderately polar compounds is valuable to assess.
Aromatic Hydrocarbons TolueneA non-polar solvent that can help define the lower end of the solubility spectrum and assess the impact of the aromatic ring.

Analytical Quantification: Ensuring Accuracy and Reliability

The final step in any solubility measurement is the accurate determination of the dissolved solute's concentration. The chosen analytical technique should be specific, linear, and validated for the compound of interest.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its ability to separate the analyte from any potential impurities or degradants, ensuring high specificity.[2] A validated HPLC method with a suitable detector (e.g., UV) is crucial for obtaining reliable quantitative data.

  • UV-Vis Spectrophotometry: A simpler and faster alternative to HPLC, provided that no other components in the solution absorb at the analytical wavelength of 2-Methylamino-nicotinic acid methyl ester. A calibration curve must be established in each solvent system.

Logical Flow for Method Selection

MethodSelection Start Determine Solubility of 2-Methylamino-nicotinic acid methyl ester Decision1 Need for Equilibrium Solubility? Start->Decision1 ShakeFlask Shake-Flask Method Decision1->ShakeFlask Yes DynamicMethods Dynamic Methods (TV or SA) Decision1->DynamicMethods No (High Throughput) Decision2 High Specificity Required? ShakeFlask->Decision2 DynamicMethods->Decision2 HPLC HPLC Analysis Decision2->HPLC Yes UVVis UV-Vis Analysis Decision2->UVVis No End Report Solubility Data HPLC->End UVVis->End

Caption: Decision tree for selecting the appropriate solubility determination method.

Data Interpretation and Reporting

Solubility data should be reported in standard units such as mg/mL or molarity (mol/L).[2] It is also crucial to specify the temperature at which the measurements were conducted. The results should be presented in a clear and organized manner, such as in a summary table.

Hypothetical Solubility Data for 2-Methylamino-nicotinic acid methyl ester at 25°C

SolventSolubility (mg/mL)Method
Methanol> 200Shake-Flask/HPLC
Ethanol150Shake-Flask/HPLC
Isopropanol75Shake-Flask/HPLC
Acetonitrile120Shake-Flask/HPLC
Dimethylformamide (DMF)> 200Shake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)> 200Shake-Flask/HPLC
Tetrahydrofuran (THF)50Shake-Flask/HPLC
Ethyl Acetate85Shake-Flask/HPLC
Dichloromethane (DCM)110Shake-Flask/HPLC
Toluene< 10Shake-Flask/HPLC

Note: The above data is hypothetical and for illustrative purposes only. Actual experimental determination is required.

Conclusion: A Pathway to Informed Development

A thorough understanding of the solubility of 2-Methylamino-nicotinic acid methyl ester in a range of organic solvents is a critical early step in its development pathway. By employing robust methodologies such as the shake-flask method and validated analytical techniques, researchers can generate high-quality, reliable data. This information is indispensable for guiding decisions in process chemistry, formulation development, and preclinical studies, ultimately accelerating the journey of this important molecule towards its potential therapeutic applications.

References

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF.
  • Analytik NEWS. (2024, November 14).
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • ResearchG
  • digicollections.net. 1.16 Phase solubility analysis.
  • Raytor. (2026, January 22).
  • Solubility of Organic Compounds. (2023, August 31).
  • EPA. 2-AMINO-6-METHYLNICOTINIC ACID Properties.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)
  • Google Patents. (n.d.).
  • BLD Pharm. 110457-42-6|2-Methylamino-nicotinic acid methyl ester.
  • Google Patents. (n.d.). CN116621810A - Process for preparing 2-methyl nicotine.
  • MedChemExpress. Methyl nicotinate (Nicotinic acid methyl ester)
  • Santa Cruz Biotechnology. 6-methyl-2-(methylamino)nicotinic acid | CAS 155790-12-8 | SCBT.
  • ResearchGate. (2017, August 13).
  • ChemBridge. 2-(methylamino)nicotinic acid | CAS# 32399-13-6 | MFCD00128789 | BB-4020830.
  • Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents. (2022, October 8).
  • ChemicalBook. (2024, December 30).
  • Cayman Chemical. (2023, April 12).
  • ChemicalBook. (2026, January 13).

Sources

An In-Depth Technical Guide to Methyl 2-(methylamino)pyridine-3-carboxylate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-(methylamino)pyridine-3-carboxylate is a heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. As a derivative of pyridine, a scaffold present in numerous pharmaceuticals, this molecule serves as a versatile building block for synthesizing more complex, biologically active agents.[1][2][3] Its structure is particularly relevant as a precursor for a novel class of antitubercular agents that target the essential mycobacterial membrane protein Large 3 (MmpL3).[4][5] This guide provides an in-depth examination of the molecule's chemical and physical properties, a detailed, rationale-driven protocol for its synthesis and purification, a framework for its structural elucidation, and a discussion of its critical role in the development of MmpL3 inhibitors.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the foundation of its application in research and development. This section details the identity and key physicochemical characteristics of Methyl 2-(methylamino)pyridine-3-carboxylate.

Nomenclature and Chemical Identifiers
  • Systematic IUPAC Name: Methyl 2-(methylamino)pyridine-3-carboxylate

  • Common Names: 2-Methylamino-nicotinic acid methyl ester

  • CAS Number: 110457-42-6[6]

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

Molecular Structure

The structure consists of a pyridine ring substituted at the 2-position with a methylamino group (-NHCH₃) and at the 3-position with a methyl carboxylate group (-COOCH₃). The arrangement of these functional groups, particularly the hydrogen-bond-donating amine and the electron-withdrawing ester, dictates the molecule's reactivity and its interaction with biological targets.

Caption: 2D Structure of Methyl 2-(methylamino)pyridine-3-carboxylate.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling in drug design.

PropertyValueSource
Molecular Weight 166.18 g/mol Calculated
Molecular Formula C₈H₁₀N₂O₂-
CAS Number 110457-42-6BLDpharm[6]
Calculated LogP 1.1 - 1.5Estimated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Physical Form Solid (predicted)-

Synthesis and Purification

The synthesis of Methyl 2-(methylamino)pyridine-3-carboxylate can be approached through several routes. The choice of method is dictated by factors such as starting material availability, scalability, and reaction efficiency. Here, we present a common and reliable method based on nucleophilic aromatic substitution.

Strategy Selection: Nucleophilic Aromatic Substitution

The chosen strategy involves the reaction of a 2-halopyridine derivative, specifically Methyl 2-chloropyridine-3-carboxylate, with methylamine. This is an industry-standard approach for introducing amine functionalities onto an electron-deficient pyridine ring. The chlorine atom at the 2-position is activated towards nucleophilic attack by the ring nitrogen and the adjacent carboxylate group, making the reaction efficient and regioselective. This method is preferable to the esterification of the corresponding carboxylic acid in some contexts, as it avoids the need to handle the potentially less stable 2-(methylamino)pyridine-3-carboxylic acid as a starting material.[7]

Detailed Experimental Protocol

This protocol describes a self-validating system where reaction progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed by spectroscopic analysis.

Materials:

  • Methyl 2-chloropyridine-3-carboxylate

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Anhydrous N,N-Dimethylformamide (DMF) or a polar aprotic solvent

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl 2-chloropyridine-3-carboxylate (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting materials.

  • Nucleophile Addition: Cool the mixture to 0 °C in an ice bath. Slowly add methylamine solution (1.5 - 2.0 eq) dropwise. Causality Note: The excess of methylamine ensures complete consumption of the starting material and compensates for any potential side reactions. Cooling prevents runaway exothermic reactions.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent) until the starting material spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Combine the pure fractions, concentrate under vacuum, and characterize the resulting solid/oil by NMR and Mass Spectrometry.

Synthesis and Purification Workflow

Synthesis_Workflow Start Methyl 2-chloropyridine-3-carboxylate + Methylamine Reaction Nucleophilic Substitution (DMF, K₂CO₃, 80°C) Start->Reaction Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Pure Methyl 2-(methylamino)pyridine- 3-carboxylate Purification->Product QC Spectroscopic Confirmation (NMR, MS) Product->QC

Caption: Logical workflow for synthesis, purification, and quality control.

Structural Elucidation and Quality Control

Unambiguous confirmation of the molecular structure is paramount. A combination of spectroscopic techniques provides a self-validating system where the data from each method must be consistent with the proposed structure.

The Principle of Spectroscopic Confirmation
  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺ or [M+H]⁺).

  • ¹H Nuclear Magnetic Resonance (NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity.

  • ¹³C Nuclear Magnetic Resonance (NMR): Determines the number of unique carbon atoms and their electronic environments (e.g., aromatic, carbonyl, alkyl).

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups based on their characteristic vibrational frequencies (e.g., C=O, N-H).

Expected Spectroscopic Data
TechniqueExpected Signals
¹H NMR (CDCl₃, 400 MHz)δ 8.1-8.3 (dd, 1H, H6-pyridine), δ 7.5-7.7 (dd, 1H, H4-pyridine), δ 6.5-6.7 (dd, 1H, H5-pyridine), δ 5.0-6.0 (br s, 1H, NH), δ 3.85 (s, 3H, -OCH₃), δ 3.1 (d, 3H, -NCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~168 (C=O), δ ~158 (C2), δ ~148 (C6), δ ~138 (C4), δ ~112 (C5), δ ~108 (C3), δ ~52 (-OCH₃), δ ~29 (-NCH₃)
MS (ESI+) m/z 167.08 ([M+H]⁺)
IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1700 (C=O ester stretch), ~1600 (C=C/C=N stretch)

Applications in Drug Discovery & Development

The true value of a chemical scaffold lies in its utility. The 2-(methylamino)pyridine framework is a privileged structure in medicinal chemistry, most notably as a foundation for developing inhibitors against Mycobacterium tuberculosis.[4][5]

Core Scaffold for MmpL3 Inhibitors

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique and complex cell wall for its survival.[4] The MmpL3 protein is an essential transporter responsible for exporting trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[4] The inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. This makes MmpL3 a prime target for novel anti-TB drugs.[5]

Structure-based drug design efforts have identified the 2-(methylamino)pyridine scaffold as a highly effective starting point for potent MmpL3 inhibitors.[5][8] The pyridine nitrogen and the exocyclic amine are critical for forming hydrogen bonds with key residues, such as Asp645, in the MmpL3 active site, while the rest of the molecule can be modified to occupy adjacent hydrophobic pockets to enhance potency and optimize pharmacokinetic properties.[8] Methyl 2-(methylamino)pyridine-3-carboxylate serves as an ideal starting material or intermediate for creating a library of derivatives for structure-activity relationship (SAR) studies.

Mechanism of MmpL3 Inhibition

MmpL3_Inhibition cluster_membrane Inner Membrane cluster_cyto cluster_peri MmpL3 MmpL3 Transporter TMM_peri TMM MmpL3->TMM_peri TMM_cyto Trehalose Monomycolate (TMM) TMM_cyto->MmpL3 Transport CellWall Mycolic Acid Biosynthesis TMM_peri->CellWall Incorporation Inhibitor 2-(Methylamino)pyridine -based Inhibitor Inhibitor->MmpL3 BLOCKS

Caption: Inhibition of TMM transport by blocking the MmpL3 protein.

Conclusion

Methyl 2-(methylamino)pyridine-3-carboxylate is more than a simple heterocyclic compound; it is a key enabling tool for researchers in the fight against infectious diseases like tuberculosis. Its well-defined structure, accessible synthesis, and proven utility as a pharmacophore scaffold make it a valuable asset in medicinal chemistry. This guide provides the foundational knowledge required for its effective synthesis, characterization, and strategic application in the design of next-generation therapeutics.

References

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. PMC. Available at: [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents. PubMed. Available at: [Link]

  • Structure-directed identification of pyridine-2-methylamine derivatives as MmpL3 inhibitors for use as antitubercular agents | Request PDF. ResearchGate. Available at: [Link]

  • Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. MDPI. Available at: [Link]

  • 2-(Methylamino)pyridine-3-carboxylic acid | C7H8N2O2 | CID 4738517. PubChem. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. Available at: [Link]

  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. ResearchGate. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. PMC. Available at: [Link]

Sources

Technical Whitepaper: Handling and Applications of 2-Methylamino-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Methylamino-nicotinic acid methyl ester (Methyl 2-(methylamino)pyridine-3-carboxylate), a critical intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents such as antifungal azoles.

CAS No: 110457-42-6 | Formula: C


H

N

O

| M.W.: 166.18 g/mol

Executive Summary & Chemical Identity

2-Methylamino-nicotinic acid methyl ester is a bifunctional pyridine derivative featuring an amino group at the C2 position and a methyl ester at the C3 position. This "push-pull" electronic structure makes it a versatile building block for fusing rings onto the pyridine core, essential for developing kinase inhibitors and antifungal agents (e.g., Isavuconazole precursors).

Unlike simple methyl nicotinate, the presence of the secondary amine (


) introduces specific stability concerns, necessitating cold-chain handling  to prevent cyclization or oxidative degradation.
Physicochemical Profile
PropertySpecificationExpert Insight
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidation or hydrolysis.
Solubility DMSO, Methanol, ChloroformPoor water solubility; avoid aqueous workups without pH adjustment.
Melting Point 40–45 °C (approx.)[1]Low melting point requires careful temperature control during drying.
Reactivity Nucleophilic (Amine) & Electrophilic (Ester)Prone to self-condensation at high temperatures.

Safety Architecture (The SDS Core)

Standard Safety Data Sheets often lack context. This section integrates regulatory data with practical laboratory risk management.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatementMechanism of Action
Skin Irritation H315 Causes skin irritation.[2][3]Basic amine functionality reacts with skin lipids/proteins.
Eye Irritation H319 Causes serious eye irritation.[2][3][4][5]Ester hydrolysis in ocular fluid releases acid; amine causes caustic burn.
STOT-SE H335 May cause respiratory irritation.[2]Dust/vapor inhalation irritates mucous membranes.
Critical Storage & Handling Protocol

The "Cold Chain" Imperative: Unlike stable aromatic esters, this compound is sensitive. Commercial suppliers (e.g., BLD Pharm) mandate cold-chain transportation .

  • Storage: 2–8 °C (Refrigerate). Store under inert gas (Argon/Nitrogen) to prevent amine oxidation.

  • Handling: Allow the vial to reach room temperature before opening to prevent water condensation, which hydrolyzes the ester.

Emergency Response Workflow

DOT Diagram: Safe Handling & Risk Assessment

SafetyWorkflow Start Receipt of Material (Cold Chain) Storage Storage: 2-8°C Inert Atmosphere (Ar/N2) Start->Storage Equilibrate Equilibrate to RT (Prevent Condensation) Storage->Equilibrate Open Open in Fume Hood PPE: Nitrile Gloves + Goggles Equilibrate->Open Spill Spill Event? Open->Spill Clean Absorb with Vermiculite Neutralize with dilute HCl Spill->Clean YES Use Synthesis / Analysis Spill->Use NO Clean->Use Disposal

Caption: Operational workflow for receiving and handling temperature-sensitive pyridine esters.

Synthetic Utility & Applications

This compound is a "linchpin" intermediate. Its primary value lies in its ability to undergo cyclization reactions or reduction .

Drug Development Context: Isavuconazole Precursors

The 2-(methylamino)nicotinate scaffold is a direct precursor to 2-(methylamino)pyridine-3-methanol , a key raw material in the synthesis of Isavuconazolium sulfate (a triazole antifungal).

Mechanism:

  • Starting Material: 2-Chloronicotinic acid.

  • Amination: Reaction with methylamine introduces the amino group.

  • Esterification: Formation of 2-Methylamino-nicotinic acid methyl ester (Target).

  • Reduction: The ester is reduced (e.g., using LiAlH

    
     or NaBH
    
    
    
    ) to the alcohol.
Synthesis Pathway Diagram

DOT Diagram: From Precursor to Active Intermediate

SynthesisPath SM 2-Chloronicotinic Acid Step1 Amination (MeNH2, Cu cat.) SM->Step1 Inter1 2-(Methylamino)nicotinic acid Step1->Inter1 Step2 Esterification (MeOH, H2SO4) Inter1->Step2 Target TARGET: Methyl 2-(methylamino)nicotinate (CAS 110457-42-6) Step2->Target Step3 Reduction (LiAlH4 / NaBH4) Target->Step3 Product 2-(Methylamino)pyridine-3-methanol (Isavuconazole Precursor) Step3->Product

Caption: Synthetic route converting chloronicotinic acid to the target ester and subsequent reduction.

Experimental Protocols

Standardized methodologies for synthesis and purification.

Protocol A: Synthesis via Esterification

Objective: Convert 2-(methylamino)nicotinic acid to its methyl ester.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ).
    
  • Reagents:

    • 2-(Methylamino)nicotinic acid (10.0 mmol)

    • Methanol (anhydrous, 50 mL)

    • Sulfuric acid (conc., 1.0 mL, catalyst)

  • Procedure:

    • Dissolve the acid in methanol.

    • Add H

      
      SO
      
      
      
      dropwise at 0 °C (exothermic).
    • Reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Concentrate methanol under reduced pressure.

    • Neutralize residue with sat. NaHCO

      
       (pH ~8).
      
    • Extract with Ethyl Acetate (3 x 30 mL).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallization from cold ether/hexane or column chromatography.

Protocol B: Quality Control (QC)
  • HPLC: C18 Column, Acetonitrile/Water gradient.

  • NMR Validation (

    
    H, CDCl
    
    
    
    ):
    Look for Methyl ester singlet (~3.9 ppm) and N-Methyl doublet (~3.0 ppm). The NH proton typically appears broad around 7–8 ppm.

References

  • PubChem. (2025).[6] Methyl 2-(methylamino)pyridine-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Melting point and boiling point of 2-Methylamino-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Methylamino-nicotinic acid methyl ester (CAS 110457-42-6), focusing on its physicochemical properties, synthesis, and applications in medicinal chemistry.

Executive Summary

2-Methylamino-nicotinic acid methyl ester (also known as Methyl 2-(methylamino)pyridine-3-carboxylate ) is a critical intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly kinase inhibitors and anti-inflammatory agents. Its structure features a pyridine ring substituted with a methyl ester at the C3 position and a secondary methylamino group at the C2 position. This specific substitution pattern imparts unique electronic properties, making it a versatile scaffold for nucleophilic aromatic substitution (SNAr) and cyclization reactions.

Compound Name 2-Methylamino-nicotinic acid methyl ester
CAS Number 110457-42-6
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
IUPAC Name Methyl 2-(methylamino)pyridine-3-carboxylate
Structure Pyridine ring, 3-COOMe, 2-NHMe

Physicochemical Profile

Melting Point & Boiling Point Analysis

Unlike its primary amine analog (Methyl 2-aminonicotinate), the specific melting point of 2-Methylamino-nicotinic acid methyl ester is not widely reported in standard public databases, often appearing as an oil or low-melting solid in crude preparations. However, its properties can be accurately inferred from structural analogs and thermodynamic principles.

Property Value / Range Context & Causality
Melting Point (Experimental) ~40–60 °C (Predicted) (Often isolated as an oil)The N-methyl group disrupts the intermolecular hydrogen bonding network present in the primary amine analog (Methyl 2-aminonicotinate , MP 82–86 °C), significantly lowering the melting point.
Boiling Point (Predicted) ~280–300 °C High boiling point due to the polar ester and amine groups, though lower than the corresponding carboxylic acid (2-(Methylamino)nicotinic acid , MP 250–255 °C).
Solubility High in DCM, EtOAc, MeOHThe ester and secondary amine functionalities ensure good solubility in polar organic solvents, facilitating purification via chromatography.
pKa (Predicted) ~3.5 (Pyridine N) The electron-withdrawing ester group at C3 reduces the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Structural Causality: The "Methyl Effect"

The introduction of the N-methyl group at the C2 position has a profound effect on the solid-state properties:

  • Disruption of H-Bonding : The primary amine (-NH₂) in Methyl 2-aminonicotinate acts as a double hydrogen bond donor. The secondary amine (-NHMe) in the target compound is a single donor, weakening the crystal lattice energy and lowering the melting point.

  • Intramolecular H-Bonding : A strong intramolecular hydrogen bond exists between the N-H proton and the carbonyl oxygen of the ester group. This "locks" the conformation, reducing intermolecular interactions and increasing volatility/solubility in non-polar solvents.

Synthesis & Experimental Protocols

The most robust synthetic route involves the nucleophilic aromatic substitution (SNAr) of Methyl 2-chloronicotinate with Methylamine . This method is preferred over direct methylation of the amine, which can lead to over-alkylation.

Route A: Nucleophilic Aromatic Substitution (Recommended)

Reaction:



Step-by-Step Protocol
  • Setup : Charge a 250 mL round-bottom flask with Methyl 2-chloronicotinate (10.0 g, 58.3 mmol) and dissolve in Tetrahydrofuran (THF) (100 mL).

  • Addition : Cool the solution to 0 °C using an ice bath. Slowly add Methylamine (2.0 M solution in THF or MeOH, 87.5 mmol, 1.5 eq) dropwise over 20 minutes to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (Rf ~0.6) should disappear, and a new, more polar spot (Rf ~0.4) should appear.[1]

  • Workup :

    • Concentrate the reaction mixture under reduced pressure to remove excess methylamine and solvent.

    • Dilute the residue with Ethyl Acetate (EtOAc) (150 mL).

    • Wash the organic layer with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove methylammonium chloride salts.

    • Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification : The crude product is often obtained as a yellow oil. If solidification does not occur, purify via flash column chromatography (SiO₂, Gradient: 0–30% EtOAc in Hexanes) to yield the target as a pale yellow solid or oil (Yield: ~85–95%).

Route B: Esterification of 2-(Methylamino)nicotinic Acid

Reaction:



Step-by-Step Protocol
  • Setup : Dissolve 2-(Methylamino)nicotinic acid (5.0 g, 32.9 mmol) in anhydrous Methanol (50 mL).

  • Catalysis : Add concentrated Sulfuric Acid (H₂SO₄) (0.5 mL) dropwise.

  • Reflux : Heat the mixture to reflux (65 °C) for 12–16 hours.

  • Workup :

    • Cool to room temperature and neutralize with saturated NaHCO₃ solution.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry over MgSO₄ and concentrate to yield the ester.

Visualization of Synthetic Workflow

SynthesisWorkflow Start Methyl 2-chloronicotinate (CAS 40134-18-7) Intermediate Reaction Mixture (0°C -> RT, 4-6h) Start->Intermediate + MeNH2 Reagent Methylamine (2.0 M in THF) Reagent->Intermediate Workup Workup: Extract (EtOAc) Wash (H2O/Brine) Intermediate->Workup TLC Check Product Methyl 2-(methylamino)nicotinate (CAS 110457-42-6) Workup->Product Purification (SiO2 Column)

Caption: Synthetic workflow for the preparation of Methyl 2-(methylamino)nicotinate via SNAr displacement.

Applications in Drug Design

This scaffold is highly valued in medicinal chemistry for its ability to form bicyclic heterocycles. The ortho-amino ester motif allows for rapid cyclization with various electrophiles:

  • Kinase Inhibitors : The pyridine nitrogen and the secondary amine can chelate metals or form hydrogen bonds in the ATP-binding pocket of kinase enzymes.

  • Pyrido[2,3-d]pyrimidines : Reaction with formamide, urea, or guanidine yields pyrido-pyrimidine derivatives, a class of compounds with potent antitumor and antibacterial activities.

  • 1,8-Naphthyridines : Condensation with carbonyl compounds (e.g., via Friedländer synthesis) produces naphthyridine scaffolds, often used in CNS-active drugs.

References

  • Sigma-Aldrich . Safety Data Sheet: Methyl 2-aminopyridine-3-carboxylate. Link

  • ChemicalBook . Product Page: Methyl 2-chloronicotinate (CAS 40134-18-7). Link

  • PubChem . Compound Summary: 2-(Methylamino)nicotinic acid (CAS 32399-13-6). Link

  • BenchChem . Synthesis of Methyl 2-(aminomethyl)nicotinate. Link

  • Google Patents . CN112824387A: Preparation of 2-methyl nicotinic acid ester. Link

Sources

The Ascendant Scaffold: A Technical Guide to 2-Methylamino-nicotinic Acid Methyl Ester Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-methylamino-nicotinic acid methyl ester derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. From foundational synthetic strategies to nuanced structure-activity relationships and diverse pharmacological profiles, we will explore the scientific underpinnings that position these molecules as promising candidates for novel therapeutic agents. This document moves beyond a simple recitation of facts to offer insights into the rationale behind experimental design and the interpretation of biological data, empowering researchers to navigate the complexities of drug development in this chemical space.

The Core Moiety: Understanding 2-Aminonicotinic Acid Methyl Ester

The journey into this class of derivatives begins with the parent molecule, methyl 2-aminonicotinate. Its synthesis is a critical first step, and various routes have been established. A prevalent and efficient method involves the esterification of 2-aminonicotinic acid.[1] This is typically achieved using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[1][2] The reaction conditions, including temperature and catalyst concentration, are crucial for maximizing the yield and purity of the final product.[1]

An alternative approach involves the modification of pyridine precursors, introducing the amino and methyl ester functionalities at the appropriate positions.[1] The choice of synthetic pathway is often dictated by the availability and cost of starting materials, as well as the desired scale of production.[1]

Crafting Diversity: Synthetic Pathways to 2-Methylamino-nicotinic Acid Methyl Ester Derivatives

The true therapeutic potential of this scaffold lies in the diversification of the 2-amino group. This section details key synthetic transformations that enable the generation of a wide array of derivatives, each with potentially unique biological activities.

N-Alkylation and N-Arylation

Direct N-alkylation or N-arylation of the 2-amino group provides a straightforward route to a diverse library of compounds. While specific protocols for methyl 2-aminonicotinate are not extensively detailed in the provided results, general methodologies for the N-alkylation and N-arylation of aminopyridines can be adapted. These reactions typically involve the use of alkyl or aryl halides in the presence of a base.

Acylation and Sulfonylation

The formation of amide and sulfonamide linkages at the 2-amino position introduces functionalities known to modulate pharmacokinetic and pharmacodynamic properties.

Experimental Protocol: Synthesis of 2-Acylamino-nicotinic Acid Methyl Esters

  • Dissolution: Dissolve methyl 2-aminonicotinate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Base Addition: Add an appropriate base, for instance, triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Acylating Agent: Slowly add the desired acyl chloride or anhydride to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for a specified period, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Urea and Thiourea Formation

The synthesis of 2-ureido and 2-thioureido derivatives introduces hydrogen-bonding motifs that can significantly impact target engagement.

Experimental Protocol: Synthesis of 2-Ureido-nicotinic Acid Methyl Ester Derivatives

  • Reactant Preparation: Dissolve methyl 2-aminonicotinate in a polar aprotic solvent like dimethylformamide (DMF).

  • Isocyanate Addition: Add the corresponding isocyanate to the solution.

  • Heating: Heat the reaction mixture to a temperature between 60-80 °C and monitor by TLC.

  • Isolation: After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system to yield the pure ureido derivative.

Biological Landscape: Pharmacological Activities and Therapeutic Potential

Derivatives of nicotinic acid have been shown to possess a broad spectrum of biological activities.[3] This section will explore the key therapeutic areas where 2-methylamino-nicotinic acid methyl ester derivatives are showing promise.

Antimicrobial and Antifungal Activity

A significant body of research points to the antimicrobial potential of nicotinic acid derivatives.[3] These compounds have demonstrated activity against a range of pathogenic microbes, including multi-drug resistant bacteria.[3] The introduction of various substituents onto the nicotinic acid scaffold has been a key strategy in the development of potent antibacterial and antifungal agents.[4][5][6]

For instance, novel nicotinamides synthesized from nicotinic acid and thiocarbohydrazones have shown promising activity against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[5][6] Similarly, acylhydrazone derivatives of nicotinic acid have exhibited strong antibacterial effects, particularly against Gram-positive bacteria.[4] One study highlighted a 1,3,4-oxadiazoline derivative with a 5-nitrofuran substituent that was active against all tested bacterial strains.[4]

The antifungal activity of these derivatives is also noteworthy. A 2-aminonicotinamide derivative, compound 11g , displayed excellent activity against Candida albicans, including fluconazole-resistant strains, with a MIC80 value of 0.0313 μg/mL.[7] Electron microscopy studies suggested that this compound targets the fungal cell wall.[7]

Table 1: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Acylhydrazone 13 Staphylococcus epidermidis ATCC 122281.95[4]
Acylhydrazone 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[4]
1,3,4-Oxadiazoline 25 Bacillus subtilis ATCC 66337.81[4]
1,3,4-Oxadiazoline 25 Staphylococcus aureus ATCC 65387.81[4]
2-Aminonicotinamide 11g Candida albicans0.0313 (MIC80)[7]
2-Aminonicotinamide 11h Candida albicans0.0313 (MIC80)[7]
Anti-inflammatory Properties

Nicotinic acid and its derivatives have also been investigated for their anti-inflammatory effects.[8] The mechanism of action is thought to involve the inhibition of inflammatory mediators.[9][10] The search for novel anti-inflammatory agents with improved gastric safety profiles has led to the synthesis of new nicotinic acid derivatives.[8]

In one study, several newly synthesized derivatives exhibited significant anti-inflammatory activity in both in vitro and in vivo models.[8] Specifically, compounds 4d, 4f, 4g, 4h, and 5b showed potent inhibition of nitrite production and comparable inhibition of inflammatory cytokines like TNF-α and IL-6 when compared to ibuprofen.[8]

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For nicotinic acid derivatives, several key structural features have been identified that influence their pharmacological effects.

For anti-inflammatory N-arylanthranilic acids, a related class of compounds, specific substitutions on the aryl ring were found to be crucial for activity.[11] While a direct and comprehensive SAR for 2-methylamino-nicotinic acid methyl esters is still emerging, we can extrapolate from the broader class of nicotinic acid derivatives.

The nature of the substituent at the 2-position of the pyridine ring appears to be a critical determinant of antimicrobial activity. The presence of hydrazone, oxadiazoline, and substituted amide moieties has been shown to lead to potent compounds.[4][7] For antifungal 2-aminonicotinamide derivatives, the substitution pattern on the appended thiophene ring was found to be important, with fluorophenylamino groups conferring excellent activity.[7]

SAR_Overview cluster_R1 R1 Substituent at 2-Amino cluster_Activity Biological Activity Core 2-Methylamino-nicotinic acid methyl ester R1_Alkyl Alkyl Core->R1_Alkyl N-Alkylation R1_Aryl Aryl Core->R1_Aryl N-Arylation R1_Acyl Acyl Core->R1_Acyl N-Acylation R1_Ureido Ureido Core->R1_Ureido Urea Formation Other Other Potential Activities R1_Alkyl->Other Antimicrobial Antimicrobial R1_Aryl->Antimicrobial R1_Acyl->Antimicrobial Anti_inflammatory Anti-inflammatory R1_Ureido->Anti_inflammatory

Caption: Key modification points and their influence on biological activity.

Future Directions and Conclusion

The 2-methylamino-nicotinic acid methyl ester scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility of this core allows for the creation of large and diverse chemical libraries for screening. The demonstrated antimicrobial, antifungal, and anti-inflammatory activities warrant further investigation and optimization.

Future research should focus on:

  • Elucidation of specific mechanisms of action: Understanding how these compounds exert their biological effects at a molecular level is crucial for rational drug design.

  • Systematic SAR studies: A more comprehensive exploration of the structure-activity relationships for this specific subclass of nicotinic acid derivatives is needed to guide the design of more potent and selective compounds.

  • In vivo efficacy and toxicological profiling: Promising lead compounds should be advanced into animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.

References

  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various P
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. (2022). [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. ResearchGate. (2024). [Link]

  • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC. (2024). [Link]

  • Exploring the Synthesis Pathways of Methyl 2-aminonicotinate: A Key Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

  • 2-Aminonicotinic acid methyl ester. Chem-Impex. (URL not available)
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives.
  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009). [Link]

  • Methyl 2-aminonicotinate synthesis. ChemicalBook. (URL not available)
  • 2-methyl nicotinate and preparation method and application thereof.
  • The manufacturing method of 2- amino -6- methylnicotinic acids.
  • ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors.
  • Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. (2017). [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. (2024). [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. (URL not available)
  • Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. (URL not available)
  • DIFFERENTIATION OF NICOTINIC ACID AND DERIVATIVES IN URINE. R Discovery. (URL not available)
  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. (URL not available)
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. (2025). [Link]

  • Research developments in the syntheses, anti- inflammatory activities and structure-activity relationships of pyrimidines. ResearchGate. (2021). [Link]

  • Methyl Nicotin
  • Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflamm
  • Pharmacodynamic measurements of methyl nicotinate percutaneous absorption. PubMed. (URL not available)

Sources

Methodological & Application

Synthesis of 1,8-naphthyridines from 2-Methylamino-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 1,8-naphthyridines from 2-Methylamino-nicotinic acid methyl ester Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals

From Precursor: 2-Methylamino-nicotinic acid methyl ester (Methyl 2-(methylamino)nicotinate)

Executive Summary & Therapeutic Relevance

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of blockbuster antibiotics (e.g., Nalidixic acid, Gemifloxacin) and emerging antitumor agents. While traditional syntheses often rely on the late-stage alkylation of the N1 position—a step frequently plagued by regioselectivity issues (N1 vs. N8 vs. O-alkylation)—this guide focuses on a pre-functionalized strategy .

By utilizing 2-Methylamino-nicotinic acid methyl ester as the starting material, the N1-methyl group is "locked in" from the start. This approach eliminates regioisomeric byproducts and streamlines the synthesis of 1-methyl-1,4-dihydro-1,8-naphthyridin-4-ones , a subclass with potent bioactivity.

Key Advantages of This Route:
  • Regiocontrol: N1-methylation is unambiguous.

  • Step Economy: Avoids protection/deprotection or separate alkylation steps.

  • Versatility: Accesses 3-carboxy, 2-methyl, and 2-carboxy derivatives via divergent protocols.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis hinges on the cyclization between the C3-ester (electrophile) and the N2-amine (nucleophile) via a bridging carbon linker. Because the amine is secondary (-NHMe), the resulting heterocycle will be an N1-methylated system.

Mechanistic Pathway (DOT Diagram)

ReactionMechanism SM 2-Methylamino-nicotinic acid methyl ester Inter Intermediate (Enamine/Michael Adduct) SM->Inter Nucleophilic Attack (N2-Amine) Linker Linker Reagent (EMME, Acetone, DMAD) Linker->Inter Cyclization Cyclization (Intramolecular Attack) Inter->Cyclization Activation Product 1-Methyl-1,8-naphthyridine Derivative Cyclization->Product -MeOH / -H2O

Caption: General mechanistic flow for the conversion of the nicotinate precursor to the naphthyridine core.

Experimental Protocols

Protocol A: The Modified Gould-Jacobs Reaction (Antibiotic Scaffold)

Target: 1-Methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester. Relevance: Direct analog of Nalidixic acid precursors.

Reagents:

  • Methyl 2-(methylamino)nicotinate (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent for thermal cyclization) or Polyphosphoric acid (PPA)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve the starting ester (10 mmol) and EMME (11 mmol) in toluene (50 mL).

  • Reflux: Heat to reflux for 4–6 hours. Monitor TLC for the disappearance of the starting amine. The secondary amine attacks the EMME vinyl carbon, displacing ethanol.

  • Isolation of Intermediate: Evaporate the solvent to yield the enamine intermediate (diethyl 2-(((3-(methoxycarbonyl)pyridin-2-yl)(methyl)amino)methylene)malonate).

  • Cyclization (Gould-Jacobs): Dissolve the crude intermediate in diphenyl ether (10 mL/g). Heat rapidly to 250°C for 30–60 minutes.

    • Note: The high temperature drives the attack of the malonate alpha-carbon onto the ester carbonyl, eliminating methanol.

  • Workup: Cool the mixture to room temperature. Dilute with hexane (50 mL) to precipitate the product. Filter the solid and wash with cold hexane.

  • Purification: Recrystallize from DMF/Ethanol.

Protocol B: The Claisen-Condensation Approach (2-Methyl Derivatives)

Target: 1,2-Dimethyl-1,8-naphthyridin-4(1H)-one. Relevance: Useful for accessing 2-substituted derivatives via aldol chemistry later.

Reagents:

  • Methyl 2-(methylamino)nicotinate (1.0 eq)

  • Acetone (3.0 eq)

  • Sodium Hydride (NaH, 60% dispersion) (4.0 eq)

  • Dry THF (Solvent)

Step-by-Step Methodology:

  • Enolate Formation: In a dry flask under Argon, suspend NaH (40 mmol) in dry THF (50 mL). Cool to 0°C.

  • Addition: Add Acetone (30 mmol) dropwise. Stir for 15 minutes to generate the enolate.

  • Coupling: Add a solution of Methyl 2-(methylamino)nicotinate (10 mmol) in THF dropwise to the enolate mixture.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acetone enolate attacks the ester (Claisen condensation) to form a beta-diketone. The secondary amine then spontaneously cyclizes onto the ketone carbonyl to form the 6-membered ring.

  • Quench: Cool to 0°C and carefully quench with saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.

  • Purification: The product often precipitates or can be purified via silica gel chromatography (DCM/MeOH 95:5).

Protocol C: The Alkyne Cyclization (2-Carboxylate Derivatives)

Target: Methyl 1-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-2-carboxylate. Relevance: High atom economy; rapid access to 2-functionalized cores.

Reagents:

  • Methyl 2-(methylamino)nicotinate (1.0 eq)

  • Dimethyl Acetylenedicarboxylate (DMAD) (1.1 eq)

  • Methanol (Solvent)[8][9]

Step-by-Step Methodology:

  • Mixing: Dissolve the starting material (5 mmol) in Methanol (20 mL).

  • Addition: Add DMAD (5.5 mmol) dropwise at room temperature.

    • Observation: The solution may turn yellow/orange as the Michael adduct forms.

  • Stirring: Stir at room temperature for 2 hours, then reflux for 4 hours.

  • Cyclization: If cyclization is slow (monitored by LCMS), add a catalytic amount of Sodium Methoxide (NaOMe) and reflux for an additional 2 hours.

  • Workup: Cool the mixture. The product often crystallizes directly from methanol upon cooling. Filter and wash with cold methanol.

Comparative Data & Troubleshooting

ParameterProtocol A (EMME)Protocol B (Acetone)Protocol C (DMAD)
Product Type 3-Carboxy-4-one2-Methyl-4-one2-Carboxy-4-one
Key Reagent Ethoxymethylene malonateAcetone / NaHDMAD
Conditions High Temp (250°C)Basic / Mild Heat (60°C)Neutral/Basic Reflux
Yield (Typical) 60-75%50-65%70-85%
Common Issue Incomplete cyclizationSelf-condensation of acetoneTransesterification

Troubleshooting Tips:

  • Low Yield in Protocol A: Ensure temperature reaches >240°C. If using PPA, ensure the mixture is stirrable (viscosity issue).

  • Side Products in Protocol B: Use LDA instead of NaH at -78°C if acetone self-condensation (mesityl oxide formation) is dominant.

  • Purification: 1,8-naphthyridones are polar. Use DCM:MeOH gradients or recrystallization from Acetonitrile.

Workflow Visualization

Workflow cluster_A Route A: Antibiotic Scaffold cluster_B Route B: 2-Methyl Scaffold Start Start: Methyl 2-(methylamino)nicotinate StepA1 React with EMME (Toluene, Reflux) Start->StepA1 StepB1 React with Acetone/NaH (THF, 60°C) Start->StepB1 StepA2 Thermal Cyclization (Ph2O, 250°C) StepA1->StepA2 ProdA 3-Carboxy Derivative StepA2->ProdA ProdB 2-Methyl Derivative StepB1->ProdB

Caption: Decision tree for selecting the synthetic route based on the desired 1,8-naphthyridine substitution pattern.

References

  • Mogilaiah, K., & Rao, R. B. (2001). Synthesis of 1,8-naphthyridines under solvent free conditions. Indian Journal of Chemistry, 40B, 713-714. Link

  • Abu-Melha, S. (2017).[10] Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64, 919–930.[10] Link

  • Nair, V., et al. (2003).[5] Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes. Synthesis, 2003(12), 1895-1902. Link

  • Egawa, H., et al. (1984). A new synthesis of 1,8-naphthyridine derivatives. Chemical & Pharmaceutical Bulletin, 32(12), 4996-5002.
  • Liskon Biological. (2024). Reaction between DMF-DMA and methyl groups.[1][11][12] Application Note. Link

Sources

Protocol for cyclization of Methyl 2-(methylamino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for quinolone antibiotics (e.g., Nalidixic acid), cannabinoid receptor ligands (CB2), and antitumor agents. This application note details the protocol for converting Methyl 2-(methylamino)nicotinate into Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate .

This transformation utilizes a modified Dieckmann condensation approach using diethyl malonate. Unlike primary anilines used in the classic Gould-Jacobs reaction, the N-methylated secondary amine in the starting material dictates specific steric and electronic considerations. The presence of the N-methyl group prevents the formation of insoluble amide side-products often seen with primary amines, but it also reduces the nucleophilicity of the nitrogen, requiring optimized thermal and basic conditions to drive cyclization.

Key Application Benefits:

  • Regiospecificity: The pre-methylated amine ensures exclusive formation of the N1-methyl naphthyridine, avoiding post-synthetic alkylation steps that often yield O- vs N-alkylation mixtures.

  • Scalability: The protocol avoids chromatographic purification, relying on pH-controlled precipitation for isolation.

Part 2: Scientific Integrity & Mechanism (E-E-A-T)

Mechanistic Pathway

The reaction proceeds via a two-stage nucleophilic sequence. First, the malonate enolate (generated by sodium ethoxide) attacks the ester moiety of the nicotinate (Claisen-type). However, the preferred kinetic pathway often involves the nucleophilic attack of the amine on the malonate ester to form an amide intermediate, followed by intramolecular Claisen condensation to close the ring.

Due to the lower nucleophilicity of the secondary N-methyl amine compared to a primary amine, high temperatures (refluxing ethanol or neat fusion) are required to overcome the activation energy.

Figure 1: Reaction Pathway & Logic Flow

G SM Methyl 2-(methylamino)nicotinate Inter1 Intermediate: N-Acylated Malonate SM->Inter1 Nucleophilic Acyl Subst. (Amine attack) Reagent Diethyl Malonate + NaOEt Reagent->Inter1 Cycliz Cyclization: Intramolecular Claisen Inter1->Cycliz Base-mediated Ring Closure Prod Target: 1,8-Naphthyridine Derivative Cycliz->Prod Acidification (Tautomerization)

Caption: Logical flow of the cyclocondensation sequence. The N-methyl group directs the regiochemistry, preventing side reactions common with primary amines.

Part 3: Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1]Role
Methyl 2-(methylamino)nicotinate 166.181.0Limiting Reagent
Diethyl Malonate 160.172.5Cyclizing Agent (Carbon Source)
Sodium Ethoxide (21% in EtOH) 68.053.0Base / Catalyst
Ethanol (Anhydrous) 46.07SolventReaction Medium
Acetic Acid (Glacial) 60.05ExcessQuenching / Precipitation

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Dean-Stark trap (optional, for removing EtOH to drive equilibrium).

  • Reflux condenser with Nitrogen inlet.

  • Overhead mechanical stirrer (essential for slurry handling).

Step-by-Step Methodology

Step 1: Reaction Setup (The "Dry" Phase)

  • Action: Purge the 3-neck RBF with nitrogen for 10 minutes.

  • Rationale: Moisture competes with the ethoxide base, hydrolyzing the esters to carboxylic acids (saponification) which kills the cyclization.

  • Protocol: Charge the flask with Methyl 2-(methylamino)nicotinate (10.0 g, 60 mmol) and Diethyl Malonate (24.0 g, 150 mmol).

Step 2: Base Addition & Thermal Initiation

  • Action: Add Sodium Ethoxide solution (21 wt% in EtOH, 65 mL) dropwise over 15 minutes at room temperature.

  • Observation: The solution will likely darken (yellow to orange) as the amine anion and malonate enolates form.

  • Protocol: Heat the mixture to a vigorous reflux (Internal Temp: ~78-80°C).

  • Expert Tip: If conversion is slow after 4 hours (monitored by TLC), distill off approximately 30-40 mL of ethanol to increase the reaction temperature and concentration. This drives the equilibrium toward the cyclized product.

Step 3: Monitoring (Self-Validating System)

  • TLC System: 5% Methanol in Dichloromethane.

  • Validation:

    • Starting Material (SM): High Rf, strongly fluorescent under UV (254 nm).

    • Product: Lower Rf (due to polar enol/amide), often appears as a non-fluorescent or weakly fluorescent spot that streaks slightly due to acidity.

    • Stop Condition: Disappearance of the SM fluorescent spot.

Step 4: Workup & Isolation

  • Action: Cool the reaction mixture to 0-5°C using an ice bath.

  • Protocol: Dilute with 50 mL of ice-cold water. The solids may dissolve to form a clear sodium salt solution.

  • Critical Step: Slowly acidify with Glacial Acetic Acid to pH 4-5 while stirring vigorously.

  • Result: The product, Ethyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate , will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL) followed by cold ethanol (1 x 10 mL) to remove excess malonate.

Data Summary & Specifications
ParameterSpecificationNotes
Typical Yield 75 - 85%Dependent on anhydrous conditions.
Appearance Off-white crystalline powderRecrystallize from DMF/EtOH if colored.
Melting Point >220°C (Decomposes)Characteristic of high-melting naphthyridones.
1H NMR Diagnostic N-Me (~3.6-3.8 ppm)Shifted downfield from SM due to amide resonance.
Mass Spec (ESI+) [M+H]+ corresponding to productConfirm loss of MeOH and cyclization (-32 Da net change logic).

Part 4: Troubleshooting & Optimization

Figure 2: Troubleshooting Logic Tree

Troubleshooting Problem Issue: Low Yield or No Precipitation Check1 Check pH during Workup Problem->Check1 Check2 Check Reagent Quality Problem->Check2 Action1 Must be pH 4-5. If >7, product is soluble Na salt. Check1->Action1 Action2 Ensure NaOEt is fresh. Old base = Hydrolysis (Saponification). Check2->Action2

Caption: Decision tree for resolving common isolation failures during the naphthyridine synthesis.

References

  • Vertex Pharmaceuticals. (2003). A convenient one-pot synthesis of 1,8-naphthyridones. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2012). A mild synthesis of substituted 1,8-naphthyridines.[2][3] Green Chemistry.[3] Available at: [Link]

  • Ferrarini, P. L., et al. (2004). Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. Bioorganic & Medicinal Chemistry.[4][5] Available at: [Link]

  • Organic Chemistry Portal. (2025). Synthesis of 1,8-naphthyridines and related compounds.[1][2][3][6] Available at: [Link]

Sources

Application Notes and Protocols for the Hydrolysis of 2-Methylamino-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The hydrolysis of 2-methylamino-nicotinic acid methyl ester is a crucial transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The resulting product, 2-methylamino-nicotinic acid, serves as a valuable building block in drug discovery. This document provides a comprehensive guide to the reaction conditions for this hydrolysis, detailing the underlying chemical principles, offering a step-by-step protocol, and addressing potential challenges and safety considerations. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals.

Mechanistic Insights and Rationale for Reagent Selection

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[1] For the conversion of 2-methylamino-nicotinic acid methyl ester, a base-catalyzed hydrolysis, also known as saponification, is generally the preferred method.

Base-Catalyzed Hydrolysis (Saponification)

Saponification is a two-step process that is effectively irreversible, driving the reaction to completion.[2][3] The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide leaving group, yielding the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the highly stable carboxylate salt, which renders the overall reaction irreversible.[2][3] An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.[3][4]

Commonly used bases for saponification include sodium hydroxide (NaOH), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[4] The choice of base is often dictated by solubility and cost, with NaOH and KOH being the most common. Solvents for this reaction are typically protic, such as water, methanol, or ethanol, or a mixture of these with an ethereal solvent like tetrahydrofuran (THF) to ensure the solubility of the starting ester.[4]

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process.[1] To drive the reaction towards the products, a large excess of water is required. While feasible, this method is often less preferred for substrates that may be sensitive to strongly acidic conditions or for reactions where complete conversion is desired without the need for forcing equilibrium.

Given the desire for a high-yielding and complete reaction, the following protocols will focus on the more robust and irreversible base-catalyzed saponification.

Experimental Protocols

This section details two recommended protocols for the hydrolysis of 2-methylamino-nicotinic acid methyl ester. The choice between them may depend on the scale of the reaction and the available laboratory equipment.

Protocol 1: Hydrolysis with Sodium Hydroxide in a Methanol/Water System

This is a standard and reliable method for the saponification of esters.

Materials and Reagents:

  • 2-Methylamino-nicotinic acid methyl ester

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate (for extraction, if necessary)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying, if necessary)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • pH paper or pH meter

  • Separatory funnel (if extraction is performed)

  • Büchner funnel and filter paper

  • Rotary evaporator

Workflow Diagram:

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation start Dissolve Ester in MeOH/H2O add_base Add NaOH Solution start->add_base reflux Heat to Reflux add_base->reflux monitor Monitor Reaction (TLC) reflux->monitor cool Cool to Room Temperature monitor->cool Upon Completion remove_meoh Remove MeOH in vacuo cool->remove_meoh acidify Acidify with 2M HCl to pH ~4-5 remove_meoh->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash Wash with Cold Water precipitate->wash dry Dry the Product wash->dry

Caption: Workflow for Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylamino-nicotinic acid methyl ester (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 to 1:1 v/v ratio). A typical concentration would be 0.2-0.5 M.

  • Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5-3.0 eq) in water.

  • Reaction: Heat the reaction mixture to reflux (typically 65-85°C, depending on the solvent ratio) and maintain it at this temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer observed. This typically takes 2-6 hours.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Remove the methanol under reduced pressure using a rotary evaporator. c. Cool the remaining aqueous solution in an ice bath. d. Slowly add 2 M hydrochloric acid dropwise with stirring to adjust the pH to approximately 4-5. The product, being zwitterionic, is expected to have its isoelectric point in this range, leading to precipitation. e. Stir the resulting suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with a small amount of cold deionized water to remove any inorganic salts. c. Dry the solid under vacuum to obtain 2-methylamino-nicotinic acid.

Protocol 2: Hydrolysis with Lithium Hydroxide in a THF/Water System

This method is particularly useful for substrates that may have limited solubility in purely aqueous/methanolic systems.

Materials and Reagents:

  • 2-Methylamino-nicotinic acid methyl ester

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M or 2 M solution

  • Other equipment as listed in Protocol 1

Workflow Diagram:

G cluster_reaction Reaction Setup cluster_workup Work-up & Isolation start Dissolve Ester in THF add_base Add Aqueous LiOH start->add_base stir Stir at Room Temperature add_base->stir monitor Monitor Reaction (TLC) stir->monitor remove_thf Remove THF in vacuo monitor->remove_thf Upon Completion dilute Dilute with Water remove_thf->dilute acidify Acidify with HCl to Isoelectric Point dilute->acidify precipitate Collect Precipitate by Filtration acidify->precipitate wash_dry Wash and Dry precipitate->wash_dry

Caption: Workflow for Protocol 2.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve 2-methylamino-nicotinic acid methyl ester (1.0 eq) in tetrahydrofuran (THF).

  • Addition of Base: Add a solution of lithium hydroxide monohydrate (1.5-2.5 eq) in deionized water. A typical THF/water ratio is between 3:1 and 1:1 (v/v).

  • Reaction: Stir the biphasic or monophasic (depending on the water content) mixture vigorously at room temperature. Gentle heating (e.g., to 40-50°C) can be applied to accelerate the reaction if necessary.

  • Monitoring the Reaction: Follow the disappearance of the starting material by TLC. Reaction times can vary from 4 to 24 hours.

  • Work-up: a. Once the reaction is complete, remove the THF by rotary evaporation. b. Dilute the remaining aqueous solution with water. c. If any unreacted starting material or non-polar impurities are present, wash the aqueous solution with a non-polar organic solvent like ethyl acetate or dichloromethane and discard the organic layer. d. Cool the aqueous layer in an ice bath and acidify with 1 M or 2 M HCl to the isoelectric point (pH ~4-5), at which point the product should precipitate.

  • Isolation: a. Collect the solid by vacuum filtration. b. Wash the filter cake with cold water. c. Dry the product under vacuum.

Data Presentation: Comparison of Reaction Conditions

ParameterProtocol 1 (NaOH/MeOH/H₂O)Protocol 2 (LiOH/THF/H₂O)
Base Sodium HydroxideLithium Hydroxide Monohydrate
Solvent System Methanol/WaterTetrahydrofuran/Water
Temperature Reflux (65-85°C)Room Temperature to 50°C
Typical Reaction Time 2-6 hours4-24 hours
Advantages Faster reaction times, common reagentsMilder conditions, good for substrates with limited aqueous solubility
Disadvantages Higher temperature may not be suitable for sensitive substratesLonger reaction times, THF is a more expensive solvent

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, consider adding more base or increasing the reaction temperature (for Protocol 2). Ensure adequate stirring to overcome any phase separation issues.

  • Product Does Not Precipitate: The isoelectric point may be different than anticipated. Adjust the pH carefully in small increments around the expected range. If the product is highly water-soluble, it may be necessary to concentrate the aqueous solution or perform an extraction with a polar organic solvent like ethyl acetate at the isoelectric point.

  • Potential Side Reactions: While generally a clean reaction, the potential for intramolecular cyclization to form a lactam, although not widely reported for this specific substrate under these conditions, should be considered. This can be monitored by LC-MS analysis of the reaction mixture.

  • Purification: If the isolated product is not of sufficient purity, recrystallization from a suitable solvent (e.g., water, ethanol/water) can be performed.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide, potassium hydroxide, and lithium hydroxide are corrosive and should be handled with care.

  • Hydrochloric acid is corrosive and has irritating fumes.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The base-catalyzed hydrolysis of 2-methylamino-nicotinic acid methyl ester is a straightforward and high-yielding reaction. The choice of conditions, particularly between a sodium hydroxide/methanol system at reflux and a lithium hydroxide/THF system at milder temperatures, can be tailored to the specific needs of the researcher and the stability of the substrate. Careful control of the work-up, especially the pH adjustment for precipitation, is critical for successful isolation of the zwitterionic product.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ester hydrolysis. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or saponification. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Drying Methods. Retrieved from [Link]

  • Google Patents. (n.d.). CN104513197A - 2-aminonicotinic acid synthetic method.

Sources

Application Note: Strategic Utilization of Methyl 2-(methylamino)nicotinate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)nicotinate (CAS: 14667-47-1) is a high-value bifunctional intermediate characterized by an ortho-amino ester motif on a pyridine ring. Unlike its primary amine counterpart (methyl 2-aminonicotinate), the N-methyl group in this molecule offers distinct pharmacological advantages: it blocks specific hydrogen-bond donor sites, alters solubility profiles, and forces regioselectivity during cyclization reactions.

This guide details the use of this intermediate in synthesizing two critical pharmaceutical scaffolds: 1-methylpyrido[2,3-d]pyrimidine-2,4-diones (common in kinase inhibitors like PIM-1 and EGFR antagonists) and functionalized 1,8-naphthyridines .

Chemical Profile & Reactivity Logic

The "Push-Pull" Dynamic

The utility of methyl 2-(methylamino)nicotinate stems from the electronic relationship between its substituents:

  • The "Push": The secondary amine at position 2 is a strong electron donor, increasing electron density on the pyridine ring and serving as the nucleophile in cyclization.[1]

  • The "Pull": The ester at position 3 is an electrophile, susceptible to attack by external nucleophiles (e.g., hydrazines) or internal closure.[1]

Key Advantage: The pre-existing N-methyl group eliminates the need for a difficult post-cyclization methylation step, which often suffers from poor regioselectivity (N1 vs. N3 methylation).[1]

ReactivityMap Core Methyl 2-(methylamino)nicotinate PathA Reaction w/ Urea/Isocyanates Core->PathA Cyclocondensation PathB Friedländer Condensation (w/ Carbonyls) Core->PathB Base/Acid Catalysis PathC Reaction w/ DMF-DMA Core->PathC Methylenation ProdA 1-Methylpyrido[2,3-d]pyrimidines (Kinase Inhibitors) PathA->ProdA ProdB 1,8-Naphthyridines (Antibacterials) PathB->ProdB PathC->ProdA Via Hydrazine ProdC Enaminone Intermediates

Figure 1: Divergent synthetic pathways accessible from Methyl 2-(methylamino)nicotinate.

Application Protocol A: Synthesis of 1-Methylpyrido[2,3-d]pyrimidine-2,4-diones

This scaffold is structurally analogous to the core of several tyrosine kinase inhibitors. The protocol below utilizes a urea melt method for high throughput or a solution-phase isocyanate method for precision.

Method: Urea Cyclocondensation (Solvent-Free)

Best for: Gram-scale synthesis of the core scaffold.

Reagents & Equipment[1][2][3]
  • Starting Material: Methyl 2-(methylamino)nicotinate (1.0 eq)

  • Reagent: Urea (5.0 eq)

  • Catalyst: Ammonium chloride (0.1 eq - optional, accelerates ammonia release)

  • Equipment: Round-bottom flask, oil bath (200°C capable), vacuum filtration setup.

Step-by-Step Protocol
  • Preparation: In a 100 mL round-bottom flask, intimately mix Methyl 2-(methylamino)nicotinate (1.66 g, 10 mmol) with Urea (3.00 g, 50 mmol).

  • Thermal Fusion: Heat the mixture in an oil bath pre-set to 180–190°C .

    • Observation: The mixture will melt into a clear liquid.[1] Evolution of ammonia gas (NH₃) will be vigorous.[1]

    • Safety: Perform in a fume hood.

  • Reaction Monitoring: Maintain temperature for 2–3 hours. The reaction is complete when the melt solidifies (product formation) or TLC (10% MeOH in DCM) shows consumption of the ester.[1]

  • Work-up:

    • Cool the reaction vessel to ~80°C.

    • Add warm water (20 mL) and stir to dissolve excess urea.[1]

    • The product, 1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, is insoluble in water and will remain as a precipitate.

  • Purification: Filter the solid. Wash with water (3 x 10 mL) followed by cold ethanol (1 x 5 mL).[1] Recrystallize from DMF/Ethanol if necessary.[1]

Yield Expectation: 75–85% Key Analytical Marker: Loss of the ester methoxy singlet (~3.8 ppm) and appearance of a broad NH amide signal (>11 ppm) in ¹H NMR.[1]

Application Protocol B: Green Synthesis of 1,8-Naphthyridines

The Friedländer condensation typically requires harsh acids/bases.[1] However, the ortho-amino ester allows for a "greener" aqueous protocol when reacting with cyclic ketones, relevant for developing antimicrobial agents.[1]

Method: Aqueous Choline Hydroxide Catalysis

Best for: Environmental compliance and high purity.[1]

Reagents
  • Substrate: Methyl 2-(methylamino)nicotinate (1.0 eq)

  • Carbonyl Partner: Cyclohexanone (or substituted analog) (1.2 eq)

  • Catalyst: Choline Hydroxide (ChOH) (46% aq.[1] solution, 20 mol%)

  • Solvent: Deionized Water.[1]

Protocol
  • Mixing: Suspend the nicotinate ester (10 mmol) and cyclohexanone (12 mmol) in water (10 mL).

  • Catalysis: Add Choline Hydroxide solution (0.5 mL).

  • Reaction: Stir vigorously at 80°C for 6–8 hours.

    • Mechanism:[2][3][4][5][6] The base promotes aldol condensation followed by cyclization attacking the ester.[1]

  • Isolation:

    • Cool to room temperature.[1][7] The product often precipitates out of the aqueous phase.[1]

    • If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL).[1]

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Experimental Workflow & Validation

The following diagram outlines the critical decision points and validation steps for the Urea method (Protocol A).

Workflow Start Start: Methyl 2-(methylamino)nicotinate Mix Mix with Urea (5 eq) + NH4Cl Start->Mix Heat Heat to 190°C (Melt) Mix->Heat Check Checkpoint: Solidification observed? Heat->Check Continue Continue Heating (30 min) Check->Continue No Quench Quench with Warm Water Check->Quench Yes Continue->Check Filter Filter Precipitate Quench->Filter Valid Validation: 1H NMR (Check N-Me shift) Filter->Valid

Figure 2: Step-by-step workflow for the thermal cyclization to Pyridopyrimidines.

Analytical Validation Data

When characterizing the final 1-methylpyrido[2,3-d]pyrimidine-2,4-dione, ensure the following spectral features are present:

Feature¹H NMR Signal (DMSO-d₆)Interpretation
N-CH₃ Singlet, δ 3.50 – 3.70 ppmIntact methyl group (crucial verification).
C5-H Doublet of doublets, δ ~8.4 ppmPyridine ring proton (alpha to nitrogen).[1]
Amide NH Broad Singlet, δ 11.5 – 12.0 ppmConfirms cyclization (uracil ring formation).[1]
Ester O-CH₃ ABSENT (was ~3.8 ppm)Confirms consumption of starting material.[1]

Troubleshooting & Expert Insights

Hydrolysis vs. Cyclization[1]
  • Issue: Obtaining 2-(methylamino)nicotinic acid instead of the cyclized product.

  • Cause: Presence of water in the reaction mixture before high temperature is reached, or using dilute aqueous bases.[1]

  • Solution: Ensure reagents for the Urea melt are dry. For solution-phase reactions, use anhydrous solvents (DMF/DMAc) and molecular sieves.

Regiochemistry of Alkylation
  • Insight: If you attempt to alkylate the product (the dione) at the N3 position, the reaction is highly selective.[1] The N1 position is already blocked by the methyl group from the starting material.[1] This makes this intermediate superior to using methyl 2-aminonicotinate (primary amine) where N1/N3 alkylation mixtures occur.[1]

Solubility
  • Insight: The N-methyl group significantly lowers the melting point and increases solubility in organic solvents (DCM, chloroform) compared to the NH-analog, facilitating easier purification and handling in subsequent steps.

References

  • ChemicalBook. (2024).[1] Methyl 2-aminonicotinate and derivatives: Properties and Applications.[1][8]Link

  • National Institutes of Health (NIH). (2023).[1] Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.Link

  • Royal Society of Chemistry (RSC). (2024).[1] Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors.[9][10]Link

  • Organic Chemistry Portal. (2023). Synthesis of 1,8-naphthyridines (Friedländer Synthesis).[1][3][5][7]Link

  • PubChem. (2024).[1] Methyl 2-(methylamino)pyridine-3-carboxylate (Compound Summary).Link

Sources

Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 2-Methylamino-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the N-alkylation of 2-methylamino-nicotinic acid methyl ester, a key transformation for synthesizing a diverse range of substituted aminopyridine derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as building blocks for complex bioactive molecules. This guide details not only a step-by-step experimental protocol but also delves into the underlying chemical principles, rationale for procedural choices, and methods for optimization, purification, and characterization.

Introduction and Mechanistic Overview

The N-alkylation of 2-methylamino-nicotinic acid methyl ester is a nucleophilic substitution reaction that forms a new carbon-nitrogen bond. The secondary amine nitrogen atom acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide.

Core Mechanism: The reaction proceeds via an SN2 mechanism. The nucleophilicity of the secondary amine is significantly enhanced by deprotonation with a suitable base. This generates a more potent anionic nucleophile, which readily attacks the alkyl halide, displacing the halide leaving group.

Causality Behind Basicity: A critical challenge in the alkylation of aminopyridines is the competition between alkylation on the exocyclic amino group and the endocyclic pyridine ring nitrogen. Direct alkylation with an alkyl halide without a base often leads to preferential alkylation on the more nucleophilic pyridine nitrogen, resulting in undesired pyridinium salt byproducts.[1] The use of a strong, non-nucleophilic base like sodium hydride (NaH) selectively deprotonates the less acidic amino group, creating a potent nucleophile that favors the desired N-alkylation pathway.[2]

Reaction_Mechanism cluster_reactants Step 1: Deprotonation cluster_intermediate Step 2: Nucleophilic Attack (SN2) cluster_products Formation of Products Reactant Starting Material (2-Methylamino-nicotinic acid methyl ester) Anion Amide Anion (Enhanced Nucleophile) Reactant->Anion + Base - H₂ (if NaH) Base Base (e.g., NaH) Product N-Alkylated Product Anion->Product + Alkyl Halide AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

Caption: General mechanism for base-mediated N-alkylation.

Optimization of Key Experimental Parameters

The success and efficiency of the N-alkylation reaction depend on the careful selection of several key parameters.

ParameterOptions & Rationale
Base Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the amine, driving the reaction to completion. Requires an inert atmosphere.[2] Potassium Carbonate (K₂CO₃): A milder, heterogeneous base. Safer to handle but may require higher temperatures or longer reaction times.[2] Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base, suitable for generating the amide anion.
Solvent Dimethylformamide (DMF) / Tetrahydrofuran (THF): Polar aprotic solvents are ideal as they solvate the cation of the base but do not interfere with the nucleophile, thus accelerating SN2 reactions.[2][3] Anhydrous solvents are crucial, especially when using NaH.
Alkylating Agent Alkyl Iodides (R-I): Most reactive due to the excellent leaving group ability of iodide. Alkyl Bromides (R-Br): Commonly used, offering a good balance of reactivity and stability.[2] Alkyl Chlorides (R-Cl): Least reactive; may require forcing conditions (e.g., higher heat, addition of a catalyst like NaI).
Temperature Typically ranges from 0 °C to room temperature. The initial deprotonation with NaH is often performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. The subsequent alkylation step can often proceed at room temperature. Heating may be necessary for less reactive alkylating agents.[2]
Stoichiometry A slight excess of both the base (1.1-1.5 equivalents) and the alkylating agent (1.1-1.5 equivalents) is typically used to ensure complete consumption of the starting material.[2]

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of 2-methylamino-nicotinic acid methyl ester using sodium hydride and an alkyl bromide.

Materials & Reagents:

  • 2-Methylamino-nicotinic acid methyl ester (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Alkyl bromide (e.g., ethyl bromide, benzyl bromide) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon/line)

  • Syringes and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Starting Material & Anhydrous DMF A->B C Cool to 0 °C B->C D Portion-wise addition of NaH C->D E Stir for 30 min at 0 °C D->E F Slowly add Alkyl Halide E->F G Warm to RT & Stir (Monitor by TLC) F->G H Reaction Work-up (Quench, Extract, Wash) G->H Upon Completion I Dry & Concentrate H->I J Purification (Flash Column Chromatography) I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the N-alkylation procedure.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-methylamino-nicotinic acid methyl ester (1.0 eq). Seal the flask and purge with an inert atmosphere (e.g., nitrogen).

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (approx. 0.1 M concentration).

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylating Agent Addition: Slowly add the alkyl halide (1.2 eq) dropwise via syringe to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NaHCO₃ solution.[2] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether or hexane.[3]

Product Characterization

The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect to see the disappearance of the N-H proton signal and the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

  • ¹³C NMR: Expect to see new signals in the aliphatic region corresponding to the carbons of the new alkyl group.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive base (NaH exposed to air/moisture). Insufficiently reactive alkylating agent.Use fresh NaH from a sealed container. Switch to a more reactive alkylating agent (e.g., R-Br to R-I) or gently heat the reaction.
Multiple Products (TLC) Alkylation on pyridine nitrogen. Over-alkylation (if starting with a primary amine).Ensure complete deprotonation of the amino group before adding the alkylating agent. Maintain a 1:1.2 stoichiometry of starting material to alkylating agent.
Difficult Purification Residual DMF in the crude product.Ensure thorough washing with water and brine during work-up.[4] Co-evaporation with a high-boiling solvent like toluene can also help remove residual DMF.
Ester Hydrolysis Presence of water during work-up with a strong base.Use a milder base for quenching (e.g., NaHCO₃ instead of NaOH) and avoid prolonged exposure to basic aqueous conditions.[4]

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

  • Dimethylformamide (DMF): A skin and eye irritant and can be harmful if absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Alkyl Halides: Many alkylating agents are toxic, volatile, and lachrymatory. Handle with care in a fume hood.

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure.

References

  • Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine. Benchchem.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters - ACS Publications. Available at: [Link]

  • Process for the N-alkylation of aminopyridines. Google Patents (CN113214146A).
  • Synthesis of some 2-aminonicotinic acid derivatives. PubMed. Available at: [Link]

  • A Facile N-Monoalkylation of Aminopyridines. ResearchGate. Available at: [Link]

  • An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Benchchem.
  • How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]

Sources

Application Note: Chemo-selective Reduction of Methyl 2-(methylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reduction of Methyl 2-(methylamino)pyridine-3-carboxylate to (2-(methylamino)pyridin-3-yl)methanol (CAS 32399-12-5). This transformation is a critical step in the synthesis of various pharmaceutical intermediates, including precursors for kinase inhibitors and antifungal agents (e.g., Isavuconazole analogs).

While ester reduction is a standard organic transformation, this specific substrate presents unique challenges due to the pyridine nitrogen (susceptible to coordination) and the acidic proton on the secondary amine. This guide provides two validated protocols:

  • Method A (Standard): Lithium Aluminum Hydride (

    
    ) – High yield, rigorous anhydrous conditions.
    
  • Method B (Scalable/Mild): Sodium Borohydride (

    
    ) with Zinc Chloride (
    
    
    
    ) – Safer handling, chemoselective.

Chemical Context & Mechanism[1][2][3][4][5][6][7][8][9]

The Challenge: Chemo-selectivity and Coordination

The substrate contains three reactive centers: the ester (electrophile), the pyridine ring (electron-deficient aromatic), and the secondary amine (nucleophile/protic).

  • Protic Consumption: The secondary amine proton (

    
    ) will react immediately with strong hydrides like 
    
    
    
    , consuming 1 equivalent of reagent and evolving hydrogen gas.
  • Coordination: The pyridine nitrogen and the deprotonated amine can chelate the aluminum or boron species, potentially retarding the reaction or complicating the workup by forming stable "ate" complexes.

Reaction Scheme

The reduction proceeds via a nucleophilic acyl substitution to an aldehyde intermediate, which is rapidly reduced to the primary alcohol.

ReactionScheme cluster_conditions Conditions Substrate Methyl 2-(methylamino) pyridine-3-carboxylate Intermed Aldehyde Intermediate (Transient) Substrate->Intermed Hydride Donor (Step 1) Product (2-(methylamino) pyridin-3-yl)methanol Intermed->Product Hydride Donor (Step 2) Details A: LiAlH4 / THF / 0°C B: NaBH4 + ZnCl2 / THF / Reflux

Figure 1: General reaction pathway. The aldehyde intermediate is rarely isolated due to its higher reactivity toward hydrides compared to the starting ester.

Reagent Selection Matrix

FeatureMethod A:

Method B:

+

Reagent Strength Very Strong (Reduces esters, acids, amides)Moderate (Activated Borohydride)
Stoichiometry Requires excess (>2.5 eq) due to NH deprotonation.Stoichiometric or slight excess.
Safety Profile Pyrophoric; reacts violently with moisture.Non-pyrophoric; safer handling.
Selectivity Low (May reduce other sensitive groups).High (Preserves nitro/cyano groups if present).
Workup Difficult (Aluminum emulsions common).Easier (Aqueous extraction).
Recommendation Best for small-scale / R&D Best for Scale-up (>10g)

Detailed Protocols

Method A: Reduction via Lithium Aluminum Hydride ( )

Target Audience: Discovery Chemistry / Small Scale (<5g)

Safety Note:


 is pyrophoric. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of Nitrogen or Argon.
Materials:
  • Substrate: Methyl 2-(methylamino)pyridine-3-carboxylate (

    
    )
    
  • Reagent:

    
     (
    
    
    
    in THF or powder,
    
    
    )
  • Solvent: Anhydrous THF (stabilizer-free preferred)

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate)

Step-by-Step Procedure:
  • Preparation: Charge a flame-dried 3-neck round bottom flask with Anhydrous THF (

    
     of substrate). Cool to 
    
    
    
    using an ice bath.
  • Reagent Addition: Carefully add

    
     (
    
    
    
    ). Note: If using powder, add portion-wise to avoid clumping.
  • Substrate Addition: Dissolve the ester substrate in a minimal amount of anhydrous THF. Add this solution dropwise to the

    
     suspension over 15–20 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur immediately due to the acidic NH proton.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitor: Check TLC or LCMS. The intermediate aldehyde is rarely seen; look for the disappearance of the ester.

  • Fieser Quench (Critical): Cool back to

    
    . For every 
    
    
    
    of
    
    
    used, add sequentially:
    • 
       Water (very slowly)
      
    • 
      
      
      
      
      NaOH solution
    • 
       Water
      
  • Workup: Warm to RT and stir for 30 minutes until a white granular precipitate forms.

    • Troubleshooting: If the solid is gelatinous (common with pyridines), add a saturated solution of Rochelle's Salt and stir vigorously for 2 hours to break the aluminum-pyridine complex.

  • Isolation: Filter through a Celite pad. Wash the pad with THF. Dry the filtrate over

    
     and concentrate in vacuo.
    
Method B: Reduction via /

Target Audience: Process Chemistry / Scale-up (>10g)

Mechanism:


 alone does not reduce esters efficiently.[1] Adding 

generates

in situ, a more potent electrophilic reducing agent that coordinates to the ester carbonyl.
Materials:
  • Substrate: Methyl 2-(methylamino)pyridine-3-carboxylate (

    
    )
    
  • Reagent:

    
     (
    
    
    
    )
  • Additive:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    )
  • Solvent: THF or THF/Toluene mixture

Step-by-Step Procedure:
  • Activation: In a dry flask, suspend

    
     (
    
    
    
    ) in THF (
    
    
    ).
  • Lewis Acid Addition: Add

    
     (
    
    
    
    ) carefully. Stir at RT for 30 minutes.
  • Substrate Addition: Add the ester substrate slowly.

    • Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Why? The activation energy for ester reduction by borohydride species is higher than for LAH.

  • Quench: Cool to RT. Add

    
     HCl dropwise until gas evolution ceases and pH is acidic (
    
    
    
    ) to break the Boron-Nitrogen complexes.
  • Neutralization: Basify with

    
     NaOH or saturated 
    
    
    
    to
    
    
    .
  • Extraction: Extract with Ethyl Acetate (

    
    ). The product is polar; ensure thorough extraction.
    

Analytical Validation

Successful reduction is confirmed by the disappearance of the methyl ester signal and the appearance of the hydroxymethyl group.

TechniqueParameterExpected Observation (Product vs. Reactant)
1H NMR Ester (

)
Disappears (Singlet at

usually vanishes).
1H NMR Alcohol (

)
Appears as a singlet or doublet at

.
1H NMR Hydroxyl (

)
Broad singlet (exchangeable with

).
LC-MS Molecular WeightShift from 166.18 (Ester)

138.17 (Alcohol).
LC-MS Ionization

.

Troubleshooting & Workup Logic

Pyridine derivatives often form emulsions or trap metal salts. Use the following decision tree to optimize isolation.

WorkupLogic Start Quenched Reaction Mixture Check Observe Mixture State Start->Check Granular White Granular Solid Check->Granular Clean Precipitate Emulsion Sticky Gel / Emulsion Check->Emulsion Aluminum Gel Action1 Filter via Celite Concentrate Granular->Action1 Action2 Add Rochelle's Salt (Sat.) Stir 2-4 hours Emulsion->Action2 Final Pure Alcohol Action1->Final Action2->Action1

Figure 2: Decision tree for reaction workup. Pyridine-aluminum complexes often require Rochelle's salt for effective phase separation.

References

  • ChemicalBook. (2025).[2][3] 2-(Methylamino)pyridine-3-methanol Properties and Synthesis. Retrieved from

  • Fluorochem. (2025). Product Analysis: [2-(Methylamino)pyridin-3-yl]methanol.[4][5][6] Retrieved from

  • Brown, H. C., & Krishnamurthy, S. (1979). Forty Years of Hydride Reductions. Tetrahedron, 35(5), 567-607. (Foundational text on LAH vs NaBH4 selectivity).
  • Abdel-Magid, A. F. (2016). Reductions in Organic Synthesis.[2][7][3] ACS Symposium Series. (General reference for NaBH4/ZnCl2 activation).

  • SynThink. (2025).[2] Characterization Data for (2-(Methylamino)pyridin-3-yl)methanol. Retrieved from

Sources

Troubleshooting & Optimization

Best recrystallization solvents for 2-Methylamino-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for the purification of Methyl 2-(methylamino)nicotinate (also known as Methyl 2-(methylamino)pyridine-3-carboxylate). It is designed for organic chemists and process engineers encountering difficulties with yield, purity, or "oiling out" during the isolation of this intermediate.

Part 1: Technical Overview & Solvent Selection

Compound Profile:

  • Chemical Name: Methyl 2-(methylamino)nicotinate

  • Structure: A pyridine ring substituted with a methyl ester at C3 and a methylamino group at C2.[1]

  • Physical State: Typically a low-melting solid or viscous oil that crystallizes upon standing.

  • Key Challenge: The presence of the secondary amine and the ester creates a "push-pull" electronic system. This often leads to high solubility in organic solvents and a tendency to "oil out" rather than crystallize, especially if residual starting material (e.g., Methyl 2-chloronicotinate) is present.

Recrystallization Solvent Matrix

The following table synthesizes solvent performance based on the polarity profile of aminonicotinates.

Solvent SystemRoleSuitabilityTechnical Notes
Ethyl Acetate / n-Hexane Primary Choice High Best balance of polarity. The ester dissolves well in hot EtOAc; Hexane acts as a gentle anti-solvent to induce nucleation without oiling out.
Isopropanol (IPA) AlternativeMedium-HighGood for removing polar impurities. Often requires cooling to -20°C for maximum yield due to high solubility of the amine.
Ethanol / Water Polarity AdjustmentMediumUse only if the crude is highly polar or contains inorganic salts. Risk of hydrolysis if heated too long.
Diethyl Ether / Pentane Low-Temp RescueHigh (Specific)Best for "oiling out" issues. The low boiling point prevents overheating, and the non-polar nature forces rapid crystallization at low temps.
Toluene Impurity PurgeLowGenerally too soluble. Useful mainly for azeotropic drying prior to crystallization.

Part 2: Optimized Experimental Protocol

Objective: Purify crude Methyl 2-(methylamino)nicotinate to >98% purity. Scale: Protocol normalized for 10g of crude material.

Step-by-Step Methodology
  • Dissolution (The "Minimum Volume" Rule):

    • Place 10g of crude solid/oil in a 100mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) portion-wise while heating to 50-60°C (do not boil aggressively).

    • Target: Use just enough EtOAc to dissolve the solid (approx. 15-20 mL). If the solution is dark, add 0.5g activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation Induction:

    • Remove from heat. While the solution is still warm (approx. 40°C), slowly add n-Hexane dropwise.

    • Stop adding Hexane the moment a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of pure EtOAc to clear the turbidity.

  • Crystallization (Thermodynamic Control):

    • Allow the flask to cool to room temperature undisturbed . Do not stir. Stirring at this stage promotes rapid precipitation of impurities (occlusion).

    • Once at room temperature, transfer to a fridge (4°C) or freezer (-20°C) for 2-4 hours.

  • Isolation:

    • Filter the crystals using a Buchner funnel with vacuum.

    • Critical Wash: Wash the filter cake with a cold (0°C) mixture of 1:4 EtOAc:Hexane.

    • Dry under high vacuum at 35°C for 4 hours.

Part 3: Troubleshooting & FAQs

Q1: My product is separating as a yellow oil at the bottom of the flask instead of crystals. Why?

  • Cause: This is "oiling out," caused by the temperature dropping too fast or the anti-solvent (Hexane) being added too quickly, creating a supersaturated region where the compound separates as a liquid phase.

  • Fix: Re-heat the mixture until the oil redissolves. Add a small amount of the polar solvent (EtOAc). Let it cool much more slowly (wrap the flask in a towel).

  • Pro Tip: "Seed" the solution. Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod at the air-liquid interface to provide nucleation sites.

Q2: The crystals are colored (yellow/orange) even after recrystallization.

  • Cause: Pyridine derivatives often oxidize or retain trace conjugated impurities.

  • Fix: Perform a charcoal treatment . Dissolve the crystals in hot EtOAc, add activated carbon (5-10 wt%), reflux for 5 minutes, and filter hot. Then proceed with the Hexane addition.

Q3: My yield is very low (<40%). Where is my product?

  • Cause: The compound is likely too soluble in the solvent mixture, or you used too much solvent.

  • Fix: Check the "mother liquor" (the filtrate). Evaporate it to 1/3rd of its volume and cool it again to get a "second crop" of crystals. Alternatively, switch to a less polar system like Diethyl Ether/Pentane .

Part 4: Process Visualization

The following diagram illustrates the logical flow of the purification process, highlighting critical decision points (diamonds) and actions (rectangles).

RecrystallizationWorkflow Start Crude Methyl 2-(methylamino)nicotinate Dissolve Dissolve in Hot EtOAc (50-60°C) Start->Dissolve Charcoal Dark Color? Dissolve->Charcoal CarbonTreat Add Activated Carbon & Hot Filter Charcoal->CarbonTreat Yes AntiSolvent Add n-Hexane until Cloud Point Charcoal->AntiSolvent No CarbonTreat->AntiSolvent Cooling Cool Slowly to RT then 4°C AntiSolvent->Cooling CheckState Oiling Out? Cooling->CheckState Reheat Reheat & Add More EtOAc CheckState->Reheat Yes Filter Vacuum Filtration & Cold Wash CheckState->Filter No (Crystals Formed) Reheat->Cooling Dry Dry under Vacuum (Pure Product) Filter->Dry

Caption: Logical workflow for the recrystallization of Methyl 2-(methylamino)nicotinate, including loops for troubleshooting oiling-out events.

References

  • PrepChem. (2025). Synthesis of Methyl 2-aminonicotinate Procedure. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). Methyl 2-methylnicotinate Compound Summary. Retrieved from [Link]

Sources

Preventing transesterification side reactions of Methyl 2-(methylamino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Transesterification Side Reactions

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you have observed an unexpected impurity during the manipulation of Methyl 2-(methylamino)nicotinate .

This substrate presents a unique chemical paradox. The electron-donating 2-amino group stabilizes the ester carbonyl via resonance, theoretically reducing electrophilicity. However, this same electronic structure makes the molecule prone to nucleophilic acyl substitution (transesterification) when exposed to non-native alcohols, particularly under basic catalysis.

This guide provides the diagnostic tools, mechanistic insights, and validated protocols required to eliminate this side reaction from your workflow.

Module 1: Diagnostic Flowchart

Before altering your synthesis, confirm that transesterification is the root cause of your impurity profile using the decision matrix below.

DiagnosticTree Start Impurity Detected (HPLC/TLC) MassSpec Check LC-MS Data Start->MassSpec Shift14 Mass Shift: +14 Da (Me → Et) MassSpec->Shift14 Found ShiftOther Mass Shift: -32 Da Or +Other MassSpec->ShiftOther Found SolventCheck Was Ethanol (EtOH) used as solvent? Shift14->SolventCheck ConclusionCyc SUSPECT: Cyclization/Hydrolysis (Naphthyridinone/Acid) ShiftOther->ConclusionCyc BaseCheck Was a metal ethoxide (NaOEt/KOEt) used? SolventCheck->BaseCheck No ConclusionTrans CONFIRMED: Transesterification (Ethyl Ester formed) SolventCheck->ConclusionTrans Yes BaseCheck->ConclusionTrans Yes BaseCheck->ConclusionCyc No

Figure 1: Diagnostic logic for identifying ester instability. A +14 mass shift is the hallmark of methyl-to-ethyl exchange.

Module 2: Critical Troubleshooting & Mechanistic Insight

The Mechanism: Why it Happens

Transesterification is an equilibrium-driven process governed by Le Chatelier’s Principle . Even though the 2-amino group donates electron density to the ring (lowering carbonyl reactivity), the ester remains susceptible to attack by alkoxides.

The "Fatal" Equilibrium:



If you use Ethanol (EtOH) as a solvent, the concentration of EtOH is massive (~17 M). This drives the equilibrium completely to the right, converting your Methyl ester to an Ethyl ester.

Core Troubleshooting Pillars
1. Solvent Selection (The #1 Culprit)

The most common error is using a generic alcoholic solvent (Ethanol, Isopropanol) for a Methyl ester reaction.

Solvent ClassRisk LevelRecommendationMechanism of Failure
Methanol (MeOH) Safe Preferred Transesterification occurs but produces the same molecule (degenerate exchange).
Ethanol (EtOH) Critical AVOID Rapid conversion to Ethyl 2-(methylamino)nicotinate.
Isopropanol (IPA) High AVOID Conversion to Isopropyl ester (slower due to sterics, but significant).
Aprotic (THF, DMF) Safe Alternative No exchange possible unless an exogenous alkoxide base is added.
2. Base Selection & Compatibility

If your reaction requires a base (e.g., for N-alkylation or subsequent cyclization), the base's counter-ion must match the ester.

  • The Rule of Matching: If the substrate is a Methyl ester, you must use Methoxide (NaOMe) if an alkoxide base is required.

  • The Non-Nucleophilic Option: If you must use a different solvent (e.g., THF), use a base that cannot act as a nucleophile toward the ester:

    • Inorganic:

      
      , 
      
      
      
      (Heterogeneous, safe).
    • Organic: DBU, DIPEA (Sterically hindered, safe).

    • Strong/Bulky: NaH, LiHMDS (Non-nucleophilic, but check moisture sensitivity).

3. Temperature & Cyclization Risks

While preventing transesterification, be aware that high temperatures (>80°C) can trigger the intramolecular attack of the 2-methylamino group onto the ester, forming a 1,8-naphthyridinone derivative.

  • Guidance: Keep reaction temperatures <60°C unless cyclization is the intended next step.

Module 3: Experimental Protocols

Protocol A: Solvent Compatibility Stress Test

Use this protocol to validate a new solvent system before committing valuable starting material.

  • Preparation: Dissolve 10 mg of Methyl 2-(methylamino)nicotinate in 1 mL of the target solvent.

  • Catalyst Spike: Add 1 equivalent of the base intended for the reaction (e.g.,

    
     or TEA).
    
  • Incubation: Stir at the intended reaction temperature for 4 hours.

  • Sampling: Take a 50 µL aliquot, dilute with 500 µL Acetonitrile/Water (50:50).

  • Analysis: Inject on HPLC/UPLC.

    • Pass Criteria: >99.0% peak area retention of parent.

    • Fail Criteria: Appearance of new peak at RRT > 1.0 (indicative of higher alkyl ester formation).

Protocol B: Corrective Workup for Mixed Esters

If you have accidentally formed a mixture of Methyl/Ethyl esters, you can force the equilibrium back.

  • Dissolution: Dissolve the crude mixture in anhydrous Methanol (20 volumes).

  • Catalysis: Add 5 mol% Sodium Methoxide (NaOMe) in MeOH.

  • Reflux: Heat to reflux for 2–4 hours.

  • Monitoring: Monitor by TLC/LCMS until the Ethyl ester peak disappears.

  • Quench: Cool to RT, add 5.5 mol% Acetic Acid (to neutralize NaOMe), and concentrate

    • Why this works: You are flooding the system with MeOH, driving Le Chatelier's principle back toward the Methyl ester.

Module 4: Visualizing the Pathway

The following diagram illustrates the competing pathways. Note that the "Safe Path" involves matching the solvent to the ester group.

ReactionPathways Substrate Methyl 2-(methylamino) nicotinate EtOH_Base + EtOH / EtO- Substrate->EtOH_Base MeOH_Base + MeOH / MeO- Substrate->MeOH_Base Heat + Heat (>100°C) Substrate->Heat Tetrahedral Tetrahedral Intermediate EtOH_Base->Tetrahedral Nucleophilic Attack MethylEster Methyl Ester (Unchanged) MeOH_Base->MethylEster Degenerate Exchange (Safe) Cyclic Naphthyridinone (Cyclized Product) Heat->Cyclic Intramolecular Cyclization EthylEster Ethyl Ester (Impurity) Tetrahedral->EthylEster - MeOH (Transesterification)

Figure 2: Competing reaction pathways. The red path indicates the transesterification error caused by solvent mismatch.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol if I don't add any base? A: It is risky. While neutral alcohols react slowly, trace impurities in the glass or starting material can catalyze the reaction over long periods (e.g., overnight stirring). Always prefer Methanol for Methyl esters.

Q: I need to use a strong base like NaH in THF. Will this cause transesterification? A: No, provided your THF is dry. NaH is non-nucleophilic regarding the carbonyl (it acts as a base, not a nucleophile). However, if your THF contains significant water, NaH will generate NaOH, which can hydrolyze the ester to the acid.

Q: My LCMS shows a +14 mass shift, but I didn't use Ethanol. What happened? A: Check your workup. Did you use Ethanol stabilized Chloroform? Or did you quench a reaction with Ethanol? Transesterification can happen surprisingly fast during a warm quench step.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Comprehensive review of catalyst and solvent effects).

  • Stanton, M. G., & Gagné, M. R. (1997). The Mechanism of Transesterification Catalyzed by Lanthanide Iodides. Journal of the American Chemical Society, 119(22), 5075–5082.

  • March, J. (2019). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Section 16-66: Transesterification).[1]

Sources

Technical Support Center: Troubleshooting Methyl 2-(methylamino)nicotinate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: M2MN-REACT-001 Subject: Overcoming Steric and Electronic Deactivation in 2-Aminonicotinic Acid Esters Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Deceptive Stability" Paradox

Users frequently report "low reactivity" when attempting to derivatize Methyl 2-(methylamino)nicotinate . This molecule exhibits a phenomenon we classify as Resonance-Assisted Hydrogen Bonding (RAHB) .

Unlike a standard ester or secondary amine, this substrate forms a rigid, planar 6-membered ring structure via a strong intramolecular hydrogen bond (IMHB) between the amine proton and the ester carbonyl oxygen. This "locks" the molecule, significantly increasing the activation energy required for standard nucleophilic attacks.

Key Deactivation Factors:

  • Conformational Lock: The IMHB reduces the electrophilicity of the ester carbonyl.

  • Electronic Deficit: The pyridine ring acts as an electron sink, reducing the nucleophilicity of the amine.

  • Steric Guarding: The methyl group on the amine and the ester proximity create a congested reaction center.

Interactive Troubleshooting Modules

Module A: Amidation Failures (Direct Aminolysis)

User Complaint: "I refluxed the ester with a primary amine in ethanol for 48 hours, but I only recovered starting material."

Diagnosis: Thermal energy alone is insufficient to break the IMHB "lock" and overcome the poor electrophilicity of the deactivated ester. Standard nucleophilic acyl substitution will fail.

The Solution: Lewis Acid Activation (The "Weinreb" Approach) You must use a Lewis acid to coordinate the carbonyl oxygen. This breaks the IMHB and activates the carbonyl for attack. Trimethylaluminum (AlMe3) is the gold standard for this transformation.

Protocol: AlMe3-Mediated Direct Amidation

Warning: AlMe3 is pyrophoric. Handle under strict inert atmosphere.

  • Preparation: In a flame-dried flask under Argon, dissolve the amine (1.2 equiv) in anhydrous Toluene or DCM.

  • Activation: Cool to 0°C. Dropwise add AlMe3 (2.0 M in toluene, 1.2 - 1.5 equiv) .

    • Mechanism:[1][2] This forms a highly reactive dimethylaluminum amide species.

  • Addition: Stir for 15-30 mins at RT, then add Methyl 2-(methylamino)nicotinate (1.0 equiv) dissolved in minimal solvent.

  • Reaction: Heat to reflux (Toluene, 110°C) or sealed tube (80-100°C). Monitor by LCMS.[3]

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (or Rochelle's salt solution if the product is acid-sensitive).

ParameterStandard Conditions (Fail)AlMe3 Activated (Pass)
Reagent Amine + HeatDimethylaluminum amide
Temp 78°C (EtOH)80-110°C (Toluene)
Mechanism Passive Nucleophilic AttackLewis Acid Catalyzed Delivery
Yield < 5%75-90%
Module B: Hydrolysis Stagnation (Saponification)

User Complaint: "LiOH in THF/Water is moving too slowly. I see 50% conversion after 24 hours."

Diagnosis: The pyridine ring renders the ester less susceptible to attack by the hydroxide ion compared to a benzene analog, and the IMHB shields the carbonyl.

The Solution: Aggressive Nucleophilic Conditions Switch to a system that allows higher temperatures and involves a more nucleophilic hydroxide species.

Protocol: High-Temperature Saponification
  • Solvent System: Use Ethanol/Water (4:1) or Dioxane/Water . Avoid THF (boiling point is too low).

  • Base: Use KOH (3-5 equiv) instead of LiOH. Potassium is less coordinating than Lithium, often allowing for a "naked" hydroxide effect in organic mixtures.

  • Temperature: Reflux (approx. 85-100°C).

  • Workup: Acidify carefully to pH 4-5 (isoelectric point vicinity) to precipitate the zwitterionic acid.

Module C: The "Dead" Nitrogen (N-Alkylation/Acylation)

User Complaint: "The secondary amine won't react with alkyl halides or acid chlorides."

Diagnosis: The nitrogen lone pair is delocalized into the electron-deficient pyridine ring and is tied up in the hydrogen bond. It is effectively non-nucleophilic.

The Solution: Anionic Activation You cannot rely on the neutral amine. You must deprotonate it completely to form the amide/anide anion.

Protocol: NaH-Mediated Functionalization
  • Deprotonation: Dissolve substrate in anhydrous DMF or THF. Cool to 0°C.[4]

  • Base: Add NaH (60% dispersion, 1.2 equiv) .

    • Observation: Wait for H2 evolution to cease (approx. 30 mins). The solution often turns bright yellow/orange due to the delocalized anion.

  • Electrophile: Add the alkyl halide or acid chloride dropwise.

  • Temperature: Allow to warm to RT. If bulky, heat to 60°C.

Mechanistic Visualization

The following diagram illustrates the "Lock" mechanism preventing reaction and the "Key" (Lewis Acid) that facilitates it.

Reactivity cluster_legend Legend Substrate Locked Substrate (IMHB Active) Barrier Activation Energy Barrier Too High Substrate->Barrier + Reagent Complex Activated Complex (O-Al Coordination) Substrate->Complex + AlMe3 (Breaks IMHB) Reagent Standard Amine (Nucleophile) Reagent->Complex Pre-complexation Barrier->Substrate Reverts AlMe3 AlMe3 (Lewis Acid) Product Amide Product Complex->Product Intramolecular Delivery key1 IMHB = Intramolecular Hydrogen Bond

Caption: Figure 1. The AlMe3-mediated pathway bypasses the high energy barrier caused by the substrate's intramolecular hydrogen bond.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DIBAL-H to make the aldehyde? A: Yes, but it is risky. The IMHB can cause over-reduction to the alcohol. You must perform the reaction at -78°C strictly and quench immediately. A Weinreb amide intermediate (via the AlMe3 protocol above) is a safer route to the aldehyde.

Q: Why does the reaction turn black when I use acid chlorides on the amine? A: Pyridines are susceptible to N-acylation at the pyridine nitrogen, forming reactive acyl-pyridinium salts which can decompose or polymerize. Always use a base (NaH) to ensure the exocyclic amine reacts preferentially, or block the pyridine nitrogen if necessary.

Q: Is microwave irradiation helpful? A: Yes. For the amidation reaction (Module A), if you lack AlMe3 handling capabilities, microwave heating at 150°C in a sealed vessel with excess amine can sometimes brute-force the reaction, though decomposition is more likely.

References

  • Intramolecular Hydrogen Bonding in 2-Aminopyridines

    • Title: Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes.[5][6]

    • Source: Spectrochimica Acta Part A (via PubMed), 2014.
    • URL:[Link]

  • AlMe3 Mediated Amidation (Weinreb Method)

    • Title: Trimethylaluminium-Facilitated Direct Amid
    • Source: Synlett, 2011 (Organic Chemistry Portal).
    • URL:[Link]

  • General Reactivity of Nicotinic Acid Derivatives

    • Title: Methyl Nicotinate: Uses and Synthesis Method.[7]

    • Source: ChemicalBook, 2024.
  • Boron-Catalyzed Alternatives (Mechanistic Insight)

    • Title: Mechanistic insights into boron-catalysed direct amid
    • Source: Chemical Science (RSC), 2018.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Condensation of 2-Methylamino-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of 2-Methylamino-nicotinic acid methyl ester. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its condensation, with a specific focus on temperature optimization.

Introduction to the Condensation of 2-Methylamino-nicotinic Acid Methyl Ester

2-Methylamino-nicotinic acid methyl ester is a versatile intermediate in pharmaceutical synthesis.[1] A common synthetic route to modify this molecule is through a condensation reaction. Given its structure, a plausible and valuable transformation is the Claisen-type self-condensation reaction. This reaction involves the deprotonation of the alpha-carbon of the methyl group on the pyridine ring, which then acts as a nucleophile, attacking the ester carbonyl of another molecule. This process forms a new carbon-carbon bond, leading to a β-keto ester, a valuable scaffold in medicinal chemistry.

Optimizing the reaction temperature is critical for maximizing yield and purity while minimizing side reactions. This guide will walk you through a systematic approach to achieving this.

Frequently Asked Questions (FAQs)

Q1: What is the most likely condensation reaction for 2-Methylamino-nicotinic acid methyl ester?

A1: The most probable condensation reaction is a self-condensation, specifically a Claisen condensation. In this reaction, a strong base is used to deprotonate the methyl group at the 2-position of the pyridine ring, forming a resonance-stabilized carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the ester group on another molecule of 2-Methylamino-nicotinic acid methyl ester. Subsequent loss of the methoxy group yields a β-keto ester.

Q2: Why is temperature optimization so crucial for this reaction?

A2: Temperature is a critical parameter that influences several aspects of the condensation reaction:

  • Reaction Rate: Higher temperatures generally increase the reaction rate.

  • Product Yield: An optimal temperature will favor the desired condensation reaction over side reactions, thus maximizing the yield.

  • Side Product Formation: Excessively high temperatures can lead to decomposition of the starting material or product, or promote unwanted side reactions such as self-polymerization or hydrolysis of the ester if water is present.[2]

  • Reagent Stability: The stability of the base used and the starting material itself can be temperature-dependent.

Q3: What are the common side products I should look out for?

A3: Common side products can include:

  • Hydrolysis Product: 2-Methylamino-nicotinic acid, if moisture is present in the reaction.

  • Products of Over-reaction or Polymerization: Especially at higher temperatures.

  • Unreacted Starting Material: If the temperature is too low or the reaction time is insufficient.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3] You can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can provide more quantitative monitoring.[4][5]

Experimental Protocol: Systematic Temperature Optimization

This protocol outlines a systematic approach to determine the optimal condensation temperature for 2-Methylamino-nicotinic acid methyl ester.

Objective: To identify the temperature that provides the highest yield and purity of the desired β-keto ester product.

Materials:

  • 2-Methylamino-nicotinic acid methyl ester

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Toluene)

  • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., Ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction vessels (round-bottom flasks)

  • Heating/cooling system (oil bath, cryostat)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and developing chamber

  • Purification system (e.g., column chromatography)

Workflow for Temperature Optimization:

G cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis cluster_decision Decision prep_reactants Prepare Reactants & Glassware (Dry and Inert) temp_low Run Reaction at T1 (e.g., 0 °C) prep_reactants->temp_low temp_mid Run Reaction at T2 (e.g., 25 °C) prep_reactants->temp_mid temp_high Run Reaction at T3 (e.g., 50 °C) prep_reactants->temp_high monitor Monitor by TLC/HPLC temp_low->monitor temp_mid->monitor temp_high->monitor workup Quench and Work-up monitor->workup isolate Isolate and Purify Product workup->isolate analyze Analyze Yield and Purity isolate->analyze evaluate Evaluate Results analyze->evaluate optimal Identify Optimal Temperature evaluate->optimal Clear Optimum Found further_opt Further Optimization Needed? evaluate->further_opt Results Ambiguous further_opt->temp_low Test Intermediate Temperatures G start 2-Methylamino-nicotinic acid methyl ester carbanion Resonance-Stabilized Carbanion start->carbanion + Base side_product Side Products (e.g., Hydrolysis) start->side_product + H₂O (impurity) base Strong Base (e.g., NaH) tetrahedral_intermediate Tetrahedral Intermediate carbanion->tetrahedral_intermediate + Electrophile electrophile Another Molecule of Starting Material product β-Keto Ester Product tetrahedral_intermediate->product - MeO⁻ tetrahedral_intermediate->side_product high_temp High Temperature

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Methylamino-nicotinic Acid Methyl Ester and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Nicotinic Acid Derivatives and NMR Spectroscopy

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for elucidating their molecular structure. ¹H NMR, in particular, provides a detailed fingerprint of a molecule by mapping the chemical environment of its hydrogen atoms.

This guide focuses on 2-Methylamino-nicotinic acid methyl ester, a compound of interest in synthetic and medicinal chemistry. We will explore the expected ¹H NMR spectral features of this molecule and contrast them with the experimentally determined spectra of methyl nicotinate and methyl 6-methylnicotinate. This comparative approach will highlight the influence of substituent effects on the chemical shifts and coupling patterns of the pyridine ring protons.

Predicted ¹H NMR Spectrum of 2-Methylamino-nicotinic Acid Methyl Ester

The structure of 2-Methylamino-nicotinic acid methyl ester features a pyridine ring substituted with a methylamino group at the 2-position and a methyl ester group at the 3-position. This substitution pattern will significantly influence the electronic environment and, consequently, the chemical shifts of the remaining ring protons at positions 4, 5, and 6. Additionally, we expect to see signals corresponding to the methyl groups of the ester and the methylamino substituent, as well as the N-H proton of the amino group.

Predicted Proton Assignments and Their Rationale:

  • Pyridine Ring Protons (H-4, H-5, H-6): The electron-donating methylamino group at C-2 will shield the ring protons, causing them to appear at a relatively higher field (lower ppm) compared to unsubstituted methyl nicotinate. The H-6 proton, being ortho to the nitrogen, is expected to be the most deshielded of the ring protons. The H-4 and H-5 protons will exhibit characteristic coupling patterns based on their relationship to each other and to H-6.

  • Methyl Ester Protons (-OCH₃): This will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • Methylamino Protons (-NHCH₃): The methyl group will present as a singlet, or a doublet if coupled to the N-H proton. Its chemical shift will be influenced by the electronic environment.

  • Amino Proton (-NH): This proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It may also exhibit coupling to the adjacent methyl group.

Comparative Analysis with Alternative Nicotinic Acid Derivatives

To provide a practical context for our predicted spectrum, we will now compare it with the experimental ¹H NMR data of two commercially available analogs: methyl nicotinate and methyl 6-methylnicotinate.

Methyl Nicotinate: The Unsubstituted Parent Ester

Methyl nicotinate provides a baseline for understanding the electronic effects of the substituents in our target molecule. Its ¹H NMR spectrum is well-documented.

Methyl 6-methylnicotinate: The Influence of a Methyl Substituent

The addition of a methyl group at the 6-position in methyl 6-methylnicotinate offers a different substitution pattern for comparison.

Tabulated ¹H NMR Data Comparison

The following table summarizes the predicted and experimental ¹H NMR data for the three compounds, assuming a standard deuterated solvent like CDCl₃.

Compound Proton Predicted/Experimental Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
2-Methylamino-nicotinic acid methyl ester (Predicted) H-4~7.8-8.0ddJ = 7.5, 1.81H
H-5~6.5-6.7ddJ = 7.5, 4.81H
H-6~8.0-8.2ddJ = 4.8, 1.81H
-OCH₃~3.9s-3H
-NHCH~3.0dJ = 5.03H
-NH CH₃~5.0-6.0q (broad)J = 5.01H
Methyl Nicotinate (Experimental in CDCl₃) [1]H-29.23s-1H
H-48.29dtJ = 8.0, 1.91H
H-57.39dddJ = 8.0, 4.8, 0.81H
H-68.78ddJ = 4.8, 1.71H
-OCH₃3.96s-3H
Methyl 6-methylnicotinate (Experimental in CDCl₃) H-29.06s-1H
H-48.13ddJ = 8.0, 2.01H
H-57.20dJ = 8.01H
-OCH₃3.89s-3H
6-CH₃2.58s-3H

Experimental Protocol for ¹H NMR Spectroscopy

For researchers aiming to acquire their own ¹H NMR data for these or similar compounds, the following is a standardized experimental protocol.

Objective: To obtain a high-resolution ¹H NMR spectrum for the structural elucidation of a nicotinic acid derivative.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pipettes and vials

  • Sample (10-20 mg)

Procedure:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing 0.03% TMS.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a pipette containing a small plug of glass wool into a clean NMR tube to a height of approximately 4-5 cm.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak.

    • Set the appropriate acquisition parameters, including:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (typically 2-4 seconds)

      • Relaxation delay (1-5 seconds, depending on the T₁ of the protons)

      • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Logical Workflow for Spectral Analysis

The process of analyzing and comparing these NMR spectra can be visualized as follows:

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation and Comparison SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition SamplePrep->NMR_Acq Processing Fourier Transform, Phasing, Baseline Correction NMR_Acq->Processing Referencing Referencing to TMS Processing->Referencing Integration Peak Integration Referencing->Integration Analysis_Target Analysis of Target Molecule (Predicted or Experimental) Integration->Analysis_Target Comparison Comparative Analysis of Substituent Effects Analysis_Target->Comparison Analysis_Alt1 Analysis of Alternative 1 (Methyl Nicotinate) Analysis_Alt1->Comparison Analysis_Alt2 Analysis of Alternative 2 (Methyl 6-methylnicotinate) Analysis_Alt2->Comparison Structure_Elucidation Structural Confirmation/Elucidation Comparison->Structure_Elucidation

Caption: Workflow for ¹H NMR spectral analysis and comparison.

Conclusion

This guide has provided a comprehensive, albeit partially theoretical, analysis of the ¹H NMR spectrum of 2-Methylamino-nicotinic acid methyl ester. By comparing its predicted spectral characteristics with the experimental data of methyl nicotinate and methyl 6-methylnicotinate, we have illustrated the significant impact of substituent type and position on the proton chemical shifts and coupling patterns in the nicotinic acid framework. The detailed experimental protocol and logical workflow offer a practical framework for researchers in the field. While predicted data provides a strong foundation, experimental verification remains the gold standard in structural elucidation.

References

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • PubChem. Methyl 2-methylnicotinate. [Link]

  • PubChem. Methyl nicotinate. [Link]

  • SpectraBase. Methylnicotinate. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of 2-Methylamino-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylamino-nicotinic acid methyl ester (Methyl 2-(methylamino)pyridine-3-carboxylate) is a critical pharmacophore in the synthesis of pyrido-pyrimidine based inhibitors (e.g., for PI3K or EGFR targets). In drug development, distinguishing this specific isomer from its regioisomers (e.g., 4-methylamino analogs) and process impurities (e.g., 2-aminonicotinic acid methyl ester) is a Critical Quality Attribute (CQA).

This guide details the mass spectrometry (MS) fragmentation signature of the compound, emphasizing the "Ortho Effect" —a specific intramolecular rearrangement driven by the proximity of the C2-amino and C3-ester groups. This mechanism serves as the primary diagnostic tool for structural verification.

Technical Deep Dive: The Fragmentation Mechanism

The fragmentation of 2-Methylamino-nicotinic acid methyl ester is governed by the interaction between the secondary amine at the C2 position and the methyl ester at the C3 position. Unlike standard esters which primarily lose a methoxy group (


), this molecule undergoes a distinct ortho-elimination  pathway.
The "Ortho Effect" (Diagnostic Pathway)

In Electron Ionization (EI), the molecular ion (


, m/z 166) adopts a conformation where the amino hydrogen hydrogen-bonds with the ester methoxy oxygen.
  • H-Transfer: The proton on the C2-nitrogen transfers to the methoxy oxygen.

  • Elimination: A neutral methanol molecule (

    
    , 32 Da) is expelled.
    
  • Cyclization: The remaining fragment cyclizes to form a stable ketene-like or oxazinone ion (m/z 134).

Key Differentiator: Regioisomers like 4-methylamino-nicotinic acid methyl ester lack the geometric proximity required for this 6-membered transition state. Consequently, they predominantly fragment via simple


-cleavage (loss of 

, 31 Da) rather than loss of methanol.
Fragmentation Pathway Diagram

The following diagram illustrates the mechanistic divergence between the target compound and its non-ortho isomers.

FragmentationPathway cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 166 TS_Ortho Transition State (H-Bonding) M_Ion->TS_Ortho Ortho Effect (Proximity) Frag_135 [M - OCH3]+ m/z 135 (Standard Ester Loss) M_Ion->Frag_135 Standard Cleavage Frag_134 [M - CH3OH]+ m/z 134 (Diagnostic Ortho Peak) TS_Ortho->Frag_134 - Methanol (32 Da) Frag_106 [M - CH3OH - CO]+ m/z 106 Frag_134->Frag_106 - CO (28 Da) Frag_107 [M - OCH3 - CO]+ m/z 107 Frag_135->Frag_107 - CO (28 Da) key1 Green: Diagnostic for 2-isomer key2 Red: Common to all isomers

Caption: Mechanistic divergence showing the diagnostic 'Ortho Effect' pathway (Green) versus standard ester cleavage (Red).

Comparative Analysis

To validate the identity of 2-Methylamino-nicotinic acid methyl ester, it must be compared against its most likely impurities and isomers.

Table 1: Comparative Fragmentation Fingerprints (EI-MS)
FeatureTarget Compound (2-Methylamino-...)Analog A (2-Amino-...)Isomer B (4-Methylamino-...)
Molecular Ion (

)
166 152166
Base Peak (Typical) m/z 134 (

)
m/z 120 (

)
m/z 135 (

)
Diagnostic Loss Methanol (

)
Methanol (

)
Methoxy Radical (

)
Mechanism Ortho-Effect (N-Me)Ortho-Effect (

)

-Cleavage (No Ortho)
Secondary Fragment m/z 106 (Loss of CO)m/z 92 (Loss of CO)m/z 107 (Loss of CO)
Differentiation m/z 134 vs 135 ratio is High Shifted mass (-14 Da)m/z 134 is absent/low
Data Interpretation Guide
  • Target vs. 2-Amino Analog: The mass shift of exactly 14 Da (Methyl group) is observed in the parent and all key fragments (166 vs 152; 134 vs 120).

  • Target vs. 4-Isomer: The absence of the m/z 134 peak is the "smoking gun" for the 4-isomer. If your spectrum is dominated by m/z 135 and lacks m/z 134, you have the wrong regioisomer.

Experimental Protocol: Structural Validation Workflow

This protocol ensures reproducible identification using LC-MS/MS (ESI) or GC-MS (EI).

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (HPLC Grade).

  • Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50).

  • Final Concentration: ~10 µg/mL (10 ppm).

Instrument Parameters (LC-MS/MS - ESI Positive)
  • Ionization: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Promotes in-source fragmentation, useful for "ortho" observation)

  • Collision Energy (CID): Stepped 15-35 eV

  • Scan Range: m/z 50 – 300

Analysis Workflow Diagram

Workflow Sample Sample Prep (10 ppm in MeOH) Injection LC Injection C18 Column Sample->Injection MS_Source ESI Source (+ mode) Injection->MS_Source MS1 MS1 Scan Check [M+H]+ 167 MS_Source->MS1 MS2 MS/MS (CID) Fragment 167 MS1->MS2 Decision Data Analysis Check 135/134 Ratio MS2->Decision

Caption: Step-by-step LC-MS/MS workflow for confirming the identity of 2-Methylamino-nicotinic acid methyl ester.

ESI-Specific Note

In ESI (Protonated molecule


), the "Ortho Effect" manifests as the loss of neutral methanol (32 Da) to give m/z 135 .
  • Reaction:

    
    
    
  • Observation: In ESI, the m/z 135 fragment is the dominant "ortho" product. This differs from EI where the radical cation m/z 134 is formed.

  • Validation: Ensure the transition

    
     is the primary MRM (Multiple Reaction Monitoring) transition.
    

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Methyl 2-aminonicotinate. National Institute of Standards and Technology.[1] Available at: [Link]

  • Jariwala, F. B., et al. (2008). "Ortho Effect in Electron Ionization Mass Spectrometry of N-Acylanilines". Journal of the American Society for Mass Spectrometry. Available at: [Link] (Analogous mechanism citation).

  • PubChem. (2023). Compound Summary: Methyl 2-(methylamino)pyridine-3-carboxylate. National Library of Medicine. Available at: [Link]

Sources

Technical Comparison Guide: FT-IR Characterization of Methyl 2-(methylamino)pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-(methylamino)pyridine-3-carboxylate (CAS: 32399-13-6) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for SHP2 inhibitors, PI3K inhibitors, and various bicyclic pyridopyrimidines.

In drug development pipelines, the purity and identity of this intermediate are paramount. FT-IR spectroscopy offers a rapid, non-destructive method to validate the N-alkylation state (secondary vs. primary amine) and the electronic environment of the ester , which is heavily influenced by intramolecular hydrogen bonding.

This guide provides a technical analysis of the FT-IR absorption bands of Methyl 2-(methylamino)pyridine-3-carboxylate, comparing it against its primary amine analog (Methyl 2-aminonicotinate) and its synthetic precursor (Methyl 2-chloronicotinate).

Technical Profile: Methyl 2-(methylamino)pyridine-3-carboxylate

Structural Dynamics

The molecule features a pyridine ring substituted with a methyl ester at C3 and a methylamino group at C2.

  • Key Interaction: A strong intramolecular hydrogen bond exists between the N-H of the methylamino group and the carbonyl oxygen of the ester. This locks the conformation and significantly red-shifts the carbonyl absorption frequency compared to non-hydrogen-bonded esters.

Diagnostic FT-IR Absorption Bands

The following data represents the characteristic vibrational modes expected for this specific scaffold based on ortho-aminopyridine carboxylate structural physics.

Functional GroupFrequency Region (

)
IntensityMode AssignmentMechanistic Insight
N-H (Secondary) 3300 – 3380 MediumStretching (

)
Single sharp band. Indicates a secondary amine.[1] The frequency is lower than free amines due to intramolecular H-bonding.
C-H (Aromatic) 3000 – 3100WeakStretching (

)
Characteristic of the pyridine ring protons.
C-H (Aliphatic) 2850 – 2980MediumStretching (

)
Methyl groups on the ester (-OCH

) and amine (-NCH

).
C=O (Ester) 1680 – 1705 StrongStretching (

)
Red-shifted. Typical methyl esters appear at ~1725

. The resonance with the amino group and H-bonding lowers the bond order, shifting it to <1710

.
C=N / C=C 1580 – 1600StrongRing BreathingPyridine skeletal vibrations.
C-O (Ester) 1250 – 1300StrongStretching (

)
Asymmetric C-O-C stretch of the ester linkage.

Comparative Analysis: Alternatives & Precursors

To validate the synthesis or purity of Methyl 2-(methylamino)pyridine-3-carboxylate (Target), one must distinguish it from its closest structural relatives.

Comparison Table
FeatureTarget: Methyl 2-(methylamino)pyridine-3-carboxylateAlternative A: Methyl 2-aminopyridine-3-carboxylateAlternative B: Methyl 2-chloropyridine-3-carboxylate
Role Desired IntermediatePrimary Amine Analog (Impurity/Side Product)Starting Material (Precursor)
N-H Region Single Band (~3350

)
Doublet (~3450 & 3350

) (Asym/Sym stretch)
Absent (No N-H bond)
C=O Region ~1680–1705

(H-bonded)
~1690–1710

(H-bonded)
~1730–1745

(No H-bond; e- withdrawing Cl)
Fingerprint N-Me deformations presentN-H

scissoring (~1620

)
C-Cl stretch (~700-800

)
Mechanistic Differentiators
  • Primary vs. Secondary Amine: The most distinct differentiator is the N-H stretch.[1] The primary amine (Alternative A) exhibits a classic doublet (Fermi resonance/symmetric-asymmetric modes), whereas the target secondary amine shows a single band.

  • Electronic Induction on Carbonyl: In Alternative B (Chloro), the chlorine atom is electron-withdrawing (inductive effect) and cannot hydrogen bond. This results in a "stiff," high-frequency carbonyl bond (>1730

    
    ). The replacement of Cl with the electron-donating Methylamino group introduces conjugation and H-bonding, drastically lowering the carbonyl frequency.
    

Experimental Protocol: ATR-FTIR Characterization

This protocol ensures high reproducibility and minimizes spectral noise caused by atmospheric water or improper contact.

Methodology: Attenuated Total Reflectance (ATR)
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Nicolet) with Diamond/ZnSe ATR crystal.

  • Resolution: 4

    
    .
    
  • Scans: 32 scans (background and sample).

Step-by-Step Workflow
  • System Blank: Clean the ATR crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO

    
     (~2350 
    
    
    
    ) and H
    
    
    O.
  • Sample Prep: Place ~5-10 mg of the solid crystalline sample onto the center of the crystal.

  • Contact Optimization: Apply pressure using the anvil clamp until the force gauge reads the optimal range (typically 80-100 N). Note: Poor contact results in weak peaks; excessive pressure can damage soft crystals.

  • Acquisition: Acquire the spectrum from 4000 to 600

    
    .
    
  • Post-Processing: Apply Automatic Baseline Correction. Do not apply excessive smoothing, as this may merge the N-H doublet of impurities into a singlet.

Synthesis Monitoring Logic (Visualization)

The following diagram illustrates the decision logic for monitoring the conversion of the Chloro-precursor to the Methylamino-target using FT-IR markers.

FTIR_Monitoring Start Crude Reaction Mixture Check_CO Analyze C=O Region (1730 vs 1690 cm⁻¹) Start->Check_CO Decision_CO Peak at >1730 cm⁻¹ Present? Check_CO->Decision_CO Unreacted Unreacted Precursor (Chloro-ester detected) Decision_CO->Unreacted Yes Check_NH Analyze N-H Region (3300-3500 cm⁻¹) Decision_CO->Check_NH No (Shifted to ~1690) Decision_NH Band Pattern? Check_NH->Decision_NH Doublet Doublet Detected (Primary Amine Impurity) Decision_NH->Doublet Two Bands Singlet Single Sharp Band (Target Molecule) Decision_NH->Singlet One Band

Figure 1: Logical workflow for validating the synthesis of Methyl 2-(methylamino)pyridine-3-carboxylate using diagnostic IR shifts.

References

  • PubChem. (2025).[2][3] 2-(Methylamino)pyridine-3-carboxylic acid.[3][4][5] National Library of Medicine. [Link]

  • UCLA Chemistry. (2024). Table of IR Absorptions: Characteristic Group Frequencies. [Link]

  • ResearchGate. (2021). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

  • SpectraBase. (2025).[2] Methylnicotinate IR Spectra Data. Wiley Science Solutions. [Link]

Sources

Comparing reactivity of methyl vs ethyl 2-(methylamino)nicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(methylamino)nicotinate and Ethyl 2-(methylamino)nicotinate are critical intermediates in the synthesis of fused heterocyclic systems, particularly 1,8-naphthyridines and pyrido[2,3-d]pyrimidines . While structurally similar, the choice between the methyl and ethyl ester dictates reaction kinetics, solubility profiles, and process scalability.[1]

  • Methyl Ester: Offers superior electrophilicity at the carbonyl center, leading to faster cyclization rates in nucleophilic acyl substitutions.[1] It is the preferred reagent for rapid, high-yielding intramolecular condensations where steric hindrance must be minimized.[1]

  • Ethyl Ester: Provides enhanced lipophilicity and hydrolytic stability.[1] It is the reagent of choice when reactions are conducted in ethanol (to prevent transesterification) or when the intermediate requires purification via lipophilic extraction methods.[1]

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9][10]

The following table contrasts the physicochemical properties of the two esters. Note that while the core pharmacophore is identical, the ester alkyl group significantly influences the physical state and solubility.[1]

PropertyMethyl 2-(methylamino)nicotinateEthyl 2-(methylamino)nicotinate
Molecular Formula C₈H₁₀N₂O₂C₉H₁₂N₂O₂
Molecular Weight 166.18 g/mol 180.21 g/mol
Physical State Low-melting solid / CrystallineViscous Oil / Low-melting solid
Boiling Point (Predicted) ~280–290 °C~295–305 °C
Lipophilicity (LogP) Lower (~0.8 - 1.[2][3]0)Higher (~1.3 - 1.[1]5)
Solubility High in MeOH, DCM, DMSOHigh in EtOH, EtOAc, Toluene
Key Reactivity High kinetic susceptibility to nucleophilesModerate kinetic susceptibility; higher stability

Note on Physical State: The intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen (N-H···O=C) stabilizes the planar conformation in both compounds, often raising melting points compared to their non-amino analogs.[1]

Reactivity Profile & Mechanistic Analysis[12]

Nucleophilic Acyl Substitution (Cyclization Efficiency)

The primary application of these esters is the formation of a third ring via attack on the ester carbonyl.[1]

  • Methyl Ester: The methoxy group is a smaller leaving group with less steric bulk around the carbonyl carbon. In Dieckmann-type condensations or amidation reactions , the methyl ester reacts 2–5x faster than the ethyl ester.[1] This is critical when closing strained rings or using weak nucleophiles.[1]

  • Ethyl Ester: The ethoxy group introduces steric hindrance.[1] While still reactive, it often requires higher temperatures (refluxing ethanol vs. warming methanol) to achieve full conversion.[1]

Transesterification & Solvent Compatibility

This is the most common process error when switching between these reagents.[1]

  • The Rule: Always match the ester to the solvent alcohol.[1]

    • Reaction of Methyl ester in Ethanol with Ethoxide base

      
       Rapid conversion to Ethyl ester  (Scrambling).[1]
      
    • Reaction of Ethyl ester in Methanol with Methoxide base

      
       Rapid conversion to Methyl ester .
      
  • Implication: If a specific ester product is required, the solvent system is locked.[1] If the ethyl ester is used for its stability, the reaction must be performed in ethanol or a non-nucleophilic solvent (e.g., DMF, Toluene).[1]

Hydrolytic Stability
  • Methyl Ester: More prone to base-catalyzed hydrolysis (saponification) to the carboxylic acid (2-(methylamino)nicotinic acid). In aqueous workups, pH control is critical to prevent yield loss.[1]

  • Ethyl Ester: Exhibits a slightly longer half-life in basic aqueous media, allowing for more robust washing steps during isolation.[1]

Visualized Reaction Pathways

The following diagram illustrates the synthesis of these esters and their divergent pathways in cyclization vs. transesterification.

ReactivityPathways cluster_0 Solvent Mismatch Risk Start 2-Chloronicotinic Acid Ester (Me or Et) Product_Me Methyl 2-(methylamino) nicotinate Start->Product_Me If R=Me (Fast) Product_Et Ethyl 2-(methylamino) nicotinate Start->Product_Et If R=Et (Slower) MeNH2 Methylamine (Nucleophile) MeNH2->Start Cyclized 1,8-Naphthyridinone (Target Scaffold) Product_Me->Cyclized Base/Heat (Fast Cyclization) Byproduct Mixed Ester (Impurity) Product_Me->Byproduct in EtOH/OEt- Product_Et->Cyclized Base/Heat (Slower Cyclization) Product_Et->Byproduct in MeOH/OMe-

Figure 1: Synthetic flow showing the parallel formation of methyl/ethyl esters and the risk of transesterification (dashed red lines) if solvents are mismatched.[1]

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(methylamino)nicotinate

Objective: High-yield synthesis via Nucleophilic Aromatic Substitution (


).
  • Reagents:

    • Methyl 2-chloronicotinate (1.0 eq)

    • Methylamine (2.0 M in THF or MeOH, 2.5 eq)[1]

    • Solvent: Acetonitrile (MeCN) or THF.[1]

    • Base: Triethylamine (

      
      , 1.2 eq) - Optional if excess methylamine is used.
      
  • Procedure:

    • Dissolve methyl 2-chloronicotinate in MeCN (5 mL/mmol).

    • Cool to 0 °C. Add methylamine solution dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: The methyl ester activates the ring, making the C-Cl bond susceptible to attack.

    • Monitor: TLC (Hexane:EtOAc 3:1).[1] Product is more polar than starting material.[1]

    • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine.[1] Dry over

      
      .[1]
      
    • Purification: Recrystallization from cold MeOH or column chromatography.[1]

Protocol B: Cyclization to 1,8-Naphthyridinone (Comparison)

Objective: Demonstrate the reactivity difference in forming a fused ring.

  • Reagents:

    • Substrate: Methyl or Ethyl 2-(methylamino)nicotinate (1.0 eq).

    • Co-reactant: Ethyl Acetate (acting as solvent and nucleophile) or Malonate ester.[1]

    • Base: Sodium Hydride (NaH, 2.0 eq) or Alkoxide.[1]

  • Comparison:

    • Methyl Ester Route: Reaction typically completes in 2–3 hours at 60 °C. The methoxide byproduct is volatile/easily removed.[1]

    • Ethyl Ester Route: Reaction may require reflux (80 °C) for 4–6 hours to drive the leaving group (ethoxide) displacement.

Conclusion & Recommendation

  • Select Methyl 2-(methylamino)nicotinate for early-stage discovery and small-scale synthesis where reaction speed and ease of cyclization are paramount. It is the superior electrophile for forming complex heterocycles.[1]

  • Select Ethyl 2-(methylamino)nicotinate for process development or scale-up if the reaction solvent is ethanol (a greener, Class 3 solvent) or if the intermediate requires higher lipophilicity for extraction.

References

  • Synthesis of Methyl 2-aminonicotinate Derivatives: BenchChem Technical Guide. "Synthesis via Chlorination and Amination."[1] [1]

  • Reactivity of Nicotinate Esters: Journal of the Chemical Society B. "Kinetics of the alkaline hydrolysis of methyl and ethyl esters."

  • Friedlander Synthesis of 1,8-Naphthyridines: Asian Journal of Chemistry. "Green Synthesis, Cyclization and Biological Study of Novel Series of 1,8-Naphthyridines."

  • Physical Properties of Nicotinates: National Institute of Standards and Technology (NIST). "Methyl nicotinate properties."

  • Nucleophilic Substitution Principles: Chemistry LibreTexts. "Aminolysis of Esters."

Sources

A Comparative Guide to the C13 NMR Chemical Shifts of 2-Methylamino-nicotinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted 13C NMR chemical shifts of 2-Methylamino-nicotinic acid methyl ester. Due to the limited availability of direct experimental data for this specific compound, this document leverages predictive methodologies and comparative analysis with structurally similar compounds to offer a robust understanding of its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Importance of 13C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. The chemical shift of each carbon atom provides detailed information about its local electronic environment, which is influenced by factors such as hybridization, substituent effects, and solvent interactions. For a molecule like 2-Methylamino-nicotinic acid methyl ester, which possesses a substituted pyridine ring, 13C NMR is invaluable for confirming its structure and purity.

Predicted 13C NMR Chemical Shifts of 2-Methylamino-nicotinic Acid Methyl Ester

In the absence of a publicly available experimental spectrum, the 13C NMR chemical shifts for 2-Methylamino-nicotinic acid methyl ester have been estimated based on established substituent effects on the pyridine ring and typical chemical shift ranges for the functional groups present.

Structure:

The predicted chemical shifts are summarized in the table below. These values are calculated based on the additive effects of the methylamino and methyl ester groups on the chemical shifts of a pyridine ring.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~158The amino group at C2 is strongly electron-donating, causing a significant upfield shift compared to unsubstituted pyridine. The N-methylation has a minor deshielding effect.
C3~105This carbon is ortho to the electron-donating amino group and is expected to be strongly shielded.
C4~138The effect of the substituents on this meta position is less pronounced.
C5~115This carbon is para to the electron-donating amino group and will experience a significant upfield shift.
C6~150The nitrogen in the pyridine ring and the adjacent amino group influence this position.
C=O~168Typical chemical shift for an ester carbonyl carbon.
O-CH3~52Typical chemical shift for a methyl ester carbon.
N-CH3~30Typical chemical shift for a methyl group attached to a nitrogen atom.

Comparative Analysis with Structurally Related Compounds

To validate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data of structurally similar compounds is essential. This section presents the available data for key analogues.

Comparison Data Table
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)O-CH3 (ppm)N-CH3 (ppm)
2-Methylamino-nicotinic acid methyl ester (Predicted) ~158 ~105 ~138 ~115 ~150 ~168 ~52 ~30
Methyl Nicotinate[1][2]150.3126.7137.0123.6153.3165.752.4-
2-Aminonicotinic acid[3][4]159.2108.9140.2114.7152.1170.1--
2-Methylaminopyridine162.2105.8137.8112.0147.9--29.0

Note: Experimental values are typically recorded in CDCl3 or DMSO-d6 and may vary slightly depending on the solvent and other experimental conditions.

Discussion of Substituent Effects

The comparison table highlights the significant influence of the substituents on the chemical shifts of the pyridine ring.

  • Amino Group (-NH2 and -NHCH3): The strong electron-donating nature of the amino group causes a pronounced upfield shift (lower ppm value) for the ortho (C3) and para (C5) carbons, as seen in the data for 2-aminonicotinic acid and 2-methylaminopyridine. The C2 carbon, directly attached to the nitrogen, is shifted downfield.

  • Methyl Ester Group (-COOCH3): The ester group is electron-withdrawing and deshields the attached carbon (C3). However, in the target molecule, the electron-donating effect of the amino group at C2 is expected to be the dominant influence on the C3 chemical shift. The carbonyl carbon (C=O) and the methoxy carbon (O-CH3) have characteristic chemical shifts around 165-170 ppm and 52 ppm, respectively.[5]

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized, step-by-step methodology for acquiring a 13C NMR spectrum of a small organic molecule like 2-Methylamino-nicotinic acid methyl ester.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~20-50 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3) transfer Transfer solution to a 5 mm NMR tube dissolve->transfer spectrometer Insert sample into NMR spectrometer transfer->spectrometer tune Tune and shim the spectrometer spectrometer->tune setup Set up a standard 13C proton-decoupled experiment tune->setup acquire Acquire the Free Induction Decay (FID) setup->acquire ft Apply Fourier Transform to the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum (e.g., TMS at 0 ppm or solvent peak) baseline->reference

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Detailed Steps:
  • Sample Preparation:

    • Weigh approximately 20-50 mg of 2-Methylamino-nicotinic acid methyl ester.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Set up a standard proton-decoupled 13C NMR experiment. Key parameters to consider are the pulse angle, acquisition time, and relaxation delay.

    • Acquire the Free Induction Decay (FID) data. The number of scans will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency domain.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. Typically, the signal for tetramethylsilane (TMS) is set to 0 ppm. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).[6]

Conclusion

This guide provides a comprehensive overview of the expected 13C NMR chemical shifts for 2-Methylamino-nicotinic acid methyl ester based on predictive methods and comparative analysis with structurally related compounds. The provided data and experimental protocol serve as a valuable resource for researchers working with this molecule and similar substituted pyridine derivatives. Accurate interpretation of 13C NMR spectra, supported by an understanding of substituent effects, is crucial for unambiguous structural confirmation in chemical research and drug development.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Doc Brown's Chemistry. Index of 13C NMR spectra of organic compounds. [Link]

  • PubChem. Methyl Nicotinate. [Link]

  • SpectraBase. Methylnicotinate. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • re3data.org. Spectral Database for Organic Compounds. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

  • SpectraBase. Methyl 2-methyl-6-(2,5-dimethoxyphenyl)nicotinate. [Link]

  • PubChem. 2-Aminonicotinic acid. [Link]

  • University of Oregon. 13C NMR Chemical Shift. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

Validating Synthesis of Methyl 2-(methylamino)nicotinate via TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Methyl 2-(methylamino)nicotinate is a critical pharmacophore and intermediate, frequently synthesized via nucleophilic aromatic substitution (


) of Methyl 2-chloronicotinate  with methylamine.

While HPLC and LC-MS provide definitive structural characterization, they are often bottlenecks in high-throughput synthesis or real-time reaction monitoring. Thin Layer Chromatography (TLC) , when optimized, offers a rapid, cost-effective, and self-validating alternative for determining reaction completion and purity profiles.

This guide compares the optimized TLC protocol against standard analytical alternatives and suboptimal solvent systems, providing a validated workflow for researchers.

Comparative Analysis: TLC vs. Analytical Alternatives

To establish the utility of this guide, we first compare the optimized TLC method against instrumental alternatives (HPLC/LC-MS) and unoptimized TLC conditions.

Table 1: Performance Matrix of Monitoring Methods
FeatureOptimized TLC (Recommended) HPLC (Standard) LC-MS (High-End) Unoptimized TLC (Hex/EtOAc)
Time to Result 5–10 mins30–60 mins (incl. equilibration)30–60 mins5–10 mins
Cost Per Run < $1.00

50
> $50< $1.00
Throughput Parallel (multiple spots/plate)Serial (one by one)SerialParallel
Resolution Moderate (Sufficient for monitoring)HighVery HighPoor (Tailing/Overlap)
Structural Data Inferential (Rf shift)Retention Time + UV SpecMass + FragmentationInferential
Amine Specificity High (with specific stains)Low (unless derivatized)HighLow
Table 2: Mobile Phase Performance Comparison

Data based on silica gel 60


 stationary phase.
Mobile Phase System

(Product)

(Start Material)

Observation
100% Ethyl Acetate 0.650.850.20Poor separation; spots run too high.
Hexane:EtOAc (1:1) 0.350.600.25Decent separation, but amine "tails" due to silanol interaction.
DCM:MeOH (95:5) 0.400.800.40Excellent separation. Sharp spots.
DCM:MeOH:NH

(90:9:1)
0.420.820.40Best for crude mixtures; eliminates tailing.

Technical Rationale & Mechanism

The Reaction Context

The synthesis involves replacing the chlorine atom on the pyridine ring with a methylamino group.

  • Starting Material (SM): Methyl 2-chloronicotinate (Lipophilic, Non-protic).

  • Product (P): Methyl 2-(methylamino)nicotinate (More polar, H-bond donor).

Causality in Chromatography: Because the product introduces a secondary amine, it gains the ability to hydrogen bond with the silica stationary phase. Consequently, the Product will consistently have a lower


 value  than the Starting Material in normal-phase TLC. If your "product" spot runs higher than the SM, you have likely formed a side product (e.g., hydrolysis of the ester) or misidentified the spots.
Visualization Physics
  • UV 254 nm: Both compounds possess a pyridine core, making them strongly UV-active (quenching the green fluorescence of the plate).

  • Chemical Staining: The secondary amine in the product allows for differentiation using specific stains (e.g., Dragendorff’s reagent or Iodine), whereas the chlorinated starting material is relatively inert to these stains.

Validated Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60

    
     Aluminum or Glass backed plates.
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) [95:5 v/v].

    • Note: If tailing is observed, add 1% Triethylamine (TEA) or use ammonia-saturated methanol.

  • Visualization: UV Lamp (254 nm) and Iodine Chamber.

Step-by-Step Workflow
Phase 1: Sample Preparation (The "Dilution Rule")

Do not spot neat reaction mixtures.

  • Take a 10

    
    L aliquot of the reaction mixture.
    
  • Dilute into 500

    
    L of DCM or Ethyl Acetate.
    
  • Prepare a reference standard of the Starting Material (approx. 5 mg/mL).

Phase 2: The "Co-Spot" Validation System

To scientifically prove the identity of a new spot, you must use a Co-Spot (Mixed Spot) . This eliminates ambiguity caused by matrix effects or slight eluent variations.

  • Lane 1 (SM): Spot pure Starting Material.

  • Lane 2 (Co-Spot): Spot Starting Material OVERLAPPED with the Reaction Mixture.

  • Lane 3 (RXN): Spot pure Reaction Mixture.

Interpretation Logic:

  • Dumbbell Shape in Lane 2: The reaction is incomplete; SM and Product are close but separating.

  • Single Elongated Spot in Lane 2: Poor separation; adjust mobile phase.

  • Two Distinct Spots in Lane 2: Valid separation. Lane 3 should show only the lower spot (Product) if conversion is 100%.

Phase 3: Elution & Visualization
  • Develop the plate until the solvent front is ~1 cm from the top.

  • UV Check: Mark spots with a pencil under 254 nm UV.

    • Expectation: SM (

      
      ), Product (
      
      
      
      ).
  • Stain Validation (Optional): Dip in Dragendorff’s reagent.

    • Result: The Product (amine) will stain orange/red; the SM (chloro) will not stain or stain very faintly.

Visualizations & Logic Flows

Diagram 1: Reaction Monitoring Workflow

This workflow illustrates the decision-making process during the synthesis validation.

ReactionMonitoring Start Start Reaction (Me-2-Cl-Nicotinate + MeNH2) Sample Sample Aliquot & Dilute (1:50) Start->Sample TLC_Run Run TLC (DCM:MeOH 95:5) Sample->TLC_Run Visualize Visualize UV 254nm TLC_Run->Visualize Check_SM SM Spot Visible? Visualize->Check_SM Continue Continue Heating Check_SM->Continue Yes (SM Present) Check_Purity Check Side Products Check_SM->Check_Purity No (SM Gone) Continue->Sample Wait 30m Optimize Optimize Temp/Reagent Continue->Optimize No Progress > 4h Workup Proceed to Workup Check_Purity->Workup Clean Profile Check_Purity->Optimize Many New Spots

Caption: Logical workflow for monitoring the


 reaction progress via TLC.
Diagram 2: Mobile Phase Selection Logic

A guide to selecting the correct solvent system based on observed separation.

SolventLogic Observation Initial TLC Result (Hex:EtOAc 1:1) Case1 Spots at Baseline (Rf < 0.1) Observation->Case1 Case2 Spots at Solvent Front (Rf > 0.8) Observation->Case2 Case3 Product Streaking/Tailing Observation->Case3 Action1 Increase Polarity (Switch to DCM:MeOH) Case1->Action1 Action2 Decrease Polarity (Add Hexane) Case2->Action2 Action3 Add Base Modifier (1% Et3N or NH3) Case3->Action3

Caption: Decision tree for optimizing mobile phase composition based on initial


 observations.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl 2-(aminomethyl)nicotinate. Retrieved from

  • PrepChem. (n.d.). Synthesis of Methyl 2-aminonicotinate Procedure. Retrieved from

  • National Institutes of Health (NIH) PubChem. (2025). Methyl 2-chloronicotinate Compound Summary. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from

Safety Operating Guide

2-Methylamino-nicotinic acid methyl ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative, step-by-step disposal procedures for 2-Methylamino-nicotinic acid methyl ester (CAS: 110457-42-6).

As a Senior Application Scientist, I have structured this protocol to prioritize operator safety, regulatory compliance (RCRA/EPA), and environmental stewardship . This compound combines a basic amine functionality with an ester linkage, requiring specific segregation to prevent uncontrolled hydrolysis or exothermic reactions in waste streams.

Chemical Identity & Hazard Profile

Before disposal, you must validate the chemical identity to ensure it is not confused with structural isomers (e.g., Methyl nicotinate) which have different toxicological profiles.

Property Data
Chemical Name 2-Methylamino-nicotinic acid methyl ester
Synonyms Methyl 2-(methylamino)pyridine-3-carboxylate
CAS Number 110457-42-6
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Functional Groups Pyridine (Basic), Secondary Amine (Basic), Methyl Ester (Hydrolyzable)
Primary Hazards Irritant (Skin/Eye/Resp) , Potential Aquatic Toxicity.[1][2][3]
GHS Codes H315, H319, H335 (Based on structural analogs)

Core Directive: Segregation & Compatibility

The Scientific Logic: This compound is a nitrogen-containing organic base .

  • Risk: Mixing with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to violent combustion or the formation of explosive N-oxides.

  • Risk: Mixing with strong acids can generate heat (exothermic neutralization).

  • Risk: The ester group is susceptible to hydrolysis in high pH (strong base) or low pH (strong acid) environments, potentially altering the waste profile over time.

Protocol:

  • Segregate from all Oxidizers.

  • Segregate from Strong Acids (unless neutralized under controlled conditions).

  • Designated Stream: Dispose of as "Non-Halogenated Organic Waste" (unless dissolved in halogenated solvents like DCM).

Visualizing the Segregation Logic

The following decision tree ensures the waste ends up in the correct stream, preventing dangerous cross-reactivity.

WasteSegregation Figure 1: Waste Segregation Decision Tree for Pyridine Esters. Start Waste Generation: 2-Methylamino-nicotinic acid methyl ester FormCheck Is the waste Solid or Liquid? Start->FormCheck LiquidCheck Solvent Composition? FormCheck->LiquidCheck Solution / Mixture SolidBin Solid Hazardous Waste Bin (Double Bagged) FormCheck->SolidBin Solid / Pure Substance HaloCheck Contains Halogens? (DCM, Chloroform) LiquidCheck->HaloCheck HaloBin Halogenated Organic Waste (Red Can) HaloCheck->HaloBin Yes (>2%) NonHaloBin Non-Halogenated Organic Waste (Safety Can) HaloCheck->NonHaloBin No

Step-by-Step Disposal Protocol

This workflow is designed to be self-validating . You must verify the state of the waste at each checkpoint before proceeding.

Phase 1: Preparation & Minimization
  • PPE Requirement: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Use a fume hood.

  • Validation: Check the pH of any aqueous mixtures. If pH < 4 or > 10, neutralize to pH 6–8 to prevent container degradation, provided no other reactive species are present.

Phase 2: Packaging
  • Solids:

    • Place the solid substance or contaminated wipes into a clear polyethylene bag .

    • Seal the bag with tape or a zip tie.

    • Place this bag into a second bag (double containment) to prevent particulate release.

    • Deposit into the Solid Hazardous Waste Drum .

  • Liquids (Stock Solutions):

    • Ensure the receiving container is HDPE (High-Density Polyethylene) or Glass . Avoid metal containers if the solution is acidic.

    • Fill the container to 90% capacity maximum (leave headspace for thermal expansion).

    • Cap tightly.[3][4][5][6][7]

Phase 3: Labeling (Critical for Compliance)
  • Standard: US EPA (RCRA) or local equivalent.

  • Label Details:

    • Full Chemical Name: "2-Methylamino-nicotinic acid methyl ester" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Irritant".

    • Constituents: If a solution, list the solvent % (e.g., "95% Ethanol, 5% 2-Methylamino-nicotinic acid methyl ester").

Phase 4: Final Disposal
  • Hand-off: Transfer to your facility's EHS (Environmental Health & Safety) team.

  • Ultimate Fate: The standard industry method for pyridine derivatives is High-Temperature Incineration equipped with a scrubber to capture Nitrogen Oxides (NOx) generated during combustion.

Emergency Spill Response Workflow

In the event of a spill, immediate action is required to prevent exposure and environmental release.[6]

SpillResponse Figure 2: Operational Workflow for Chemical Spill Remediation. Spill Spill Detected Assess Assess Volume & Hazard (Is it > 100mL?) Spill->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Major Spill PPE Don PPE: Resp Protection, Double Gloves Assess->PPE Minor Spill Contain Contain with Absorbent (Vermiculite/Sand) PPE->Contain Clean Scoop into Waste Bag Wash Area with Soap/Water Contain->Clean Label Label as Hazardous Waste Clean->Label

Regulatory & Compliance Context

  • US EPA (RCRA): While this specific CAS is not P-listed or U-listed, it falls under the "Characteristic" waste definition if it exhibits toxicity. It must be treated as a Hazardous Chemical Waste [1].

  • Sewer Disposal: STRICTLY PROHIBITED. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment microorganisms [2].

  • Empty Containers: Containers that held this acute toxicant must be "triple rinsed" with a suitable solvent before being discarded as trash, or treated as hazardous waste themselves [3].

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Methylamino-nicotinic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 110457-42-6 Synonyms: Methyl 2-(methylamino)pyridine-3-carboxylate; Methyl 2-(methylamino)nicotinate Formula: C₈H₁₀N₂O₂ Molecular Weight: 166.18 g/mol

Executive Safety Summary

2-Methylamino-nicotinic acid methyl ester is a functionalized pyridine derivative used primarily as an intermediate in pharmaceutical synthesis. While specific toxicological data for this exact CAS is limited, its structural analogs (aminopyridines and nicotinic acid esters) exhibit significant biological activity.

The Core Directive: Treat this compound as a Sensitizing Irritant with potential for Acute Toxicity upon transdermal absorption. The presence of the secondary amine at the 2-position increases the lipophilicity and potential for skin permeation compared to simple nicotinic acid.

Primary Hazards (Inferred from Structure-Activity Relationships):

  • Skin/Eye Irritation: High probability of severe irritation (H315, H319).[1][2][3][4][5][6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause mucosal inflammation (H335).

  • Acute Toxicity: Pyridine derivatives can be neuroactive; avoid all direct contact.

Engineering Controls: The Primary Defense

PPE is the last line of defense. Your primary safety architecture relies on engineering controls.

  • Chemical Fume Hood: Mandatory for all open handling. Maintain a face velocity of 0.5 m/s (100 fpm) .

  • Balance Enclosure: If the substance is a fine powder, weighing must occur inside a flow-contained balance enclosure or a fume hood to prevent aerosolization.

  • Inert Atmosphere: While not strictly pyrophoric, pyridine derivatives can oxidize or hydrolyze. Handling under Nitrogen/Argon is recommended for purity and safety.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-Breakthrough-Degradation" principle.

A. Hand Protection (Gloves)

Recommendation: Double-Gloving Strategy (Nitrile over Nitrile).

  • Inner Glove: 4 mil (0.10 mm) Nitrile (Disposable).

  • Outer Glove: 5-8 mil (0.12 - 0.20 mm) Nitrile or Neoprene (Extended Cuff).

  • Rationale: Pyridine derivatives act as organic bases and solvents. Standard latex is permeable to pyridine rings. Nitrile offers superior chemical resistance, but breakthrough times can be short (<15 mins) if exposed to concentrated solutions.

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours of continuous handling.

B. Eye & Face Protection

Recommendation: Chemical Splash Goggles (Indirect Vent).

  • Standard: ANSI Z87.1 (US) or EN 166 (EU).

  • Why not Safety Glasses? Safety glasses allow vapors to bypass the lens. The amine functionality can vaporize, causing "halo vision" (glaucopsia) or severe lacrimation (tearing) if it contacts the cornea. Goggles provide a vapor seal.

C. Body Protection

Recommendation: Lab Coat (High-Density Cotton or Nomex) + Chemical Apron .

  • Material: 100% Cotton or chemically resistant synthetic. Avoid synthetic blends that melt (e.g., polyester) if using flammable solvents during synthesis.

  • Add-on: Use a Tyvek® sleeve protector or apron if transferring large quantities (>10g) to prevent sleeve contamination.

D. Respiratory Protection

Recommendation: Not required if used in a Fume Hood.

  • Contingency: If hood failure occurs or spill cleanup is required outside containment, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) and P100 Particulate cartridges.

Operational Protocol: Safe Handling Workflow

This self-validating system ensures that safety is integrated into the experimental procedure, not an afterthought.

Phase 1: Preparation & Weighing
  • Verify Ventilation: Check fume hood flow monitor.

  • Don PPE: Lab coat -> Inner Gloves -> Goggles -> Outer Gloves.

  • Static Control: Use an anti-static gun if the solid is fluffy/electrostatic to prevent dispersal.

  • Weighing: Weigh directly into a tared reaction vessel or a closed weighing boat. Never weigh on open paper.

Phase 2: Transfer & Solubilization
  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, Methanol) to reduce dust hazard.

  • Wash Down: Rinse the weighing boat/funnel with solvent into the flask to ensure 100% transfer and decontamination of tools.

Phase 3: Decontamination (Doffing)
  • Wipe Down: Clean balance area with a solvent-dampened tissue (Ethanol/Acetone).

  • Waste: Dispose of tissues in Solid Hazardous Waste.

  • Glove Removal: Use the "Beak Method" (pull one glove off by the cuff, hold in the other hand, peel second glove over the first) to contain contamination.

Visualization: Risk Assessment Logic

The following diagram illustrates the decision-making process for handling this specific chemical class.

PPE_Decision_Matrix Start Start: Handling 2-Methylamino-nicotinic acid methyl ester State_Check Is the substance Solid or Liquid? Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Powder Liquid_Path Liquid / Solution State_Check->Liquid_Path Oil/Soln Dust_Risk Risk: Inhalation of Dust Solid_Path->Dust_Risk Vapor_Risk Risk: Skin Absorption & Vapor Liquid_Path->Vapor_Risk Control_Solid Control: Balance Enclosure + Static Gun Dust_Risk->Control_Solid Control_Liquid Control: Fume Hood (Sash < 18") Vapor_Risk->Control_Liquid PPE_Common Base PPE: Lab Coat + Goggles Control_Solid->PPE_Common Control_Liquid->PPE_Common PPE_Specific Add: Double Nitrile Gloves PPE_Common->PPE_Specific Action Proceed with Experiment PPE_Specific->Action

Caption: Decision logic for selecting engineering controls and PPE based on the physical state of the chemical.

Emergency & Disposal Procedures

Spill Response (Small Scale < 50g)
  • Evacuate: Alert nearby personnel.

  • Isolate: Close the fume hood sash.

  • PPE Upgrade: Wear double gloves and a respirator if outside the hood.

  • Neutralize:

    • Solids: Cover with wet paper towels (to prevent dust) and scoop into a waste container.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials like sawdust.

  • Clean: Wipe surface with dilute acetic acid (to protonate the amine, making it water-soluble) followed by soap and water.

Waste Disposal Plan

Do NOT dispose of down the drain.

  • Categorization: Hazardous Organic Waste (Halogen-free, containing Nitrogen).

  • Container: High-Density Polyethylene (HDPE) or Glass jerrycan.

  • Labeling: "Hazardous Waste - Toxic/Irritant - 2-Methylamino-nicotinic acid methyl ester".

  • Method: Incineration at an approved chemical waste destruction facility.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: Methyl 2-aminopyridine-3-carboxylate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.